ONO-3805
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H37NO5 |
|---|---|
分子量 |
503.6 g/mol |
IUPAC 名称 |
4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C31H37NO5/c1-20(2)19-24-12-14-25(15-13-24)23(5)37-28-17-16-26(21(3)22(28)4)31(35)32-27-9-6-7-10-29(27)36-18-8-11-30(33)34/h6-7,9-10,12-17,20,23H,8,11,18-19H2,1-5H3,(H,32,35)(H,33,34)/t23-/m0/s1 |
InChI 键 |
XWNSOVPLENXWNU-QHCPKHFHSA-N |
手性 SMILES |
CC1=C(C=CC(=C1C)O[C@@H](C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O |
规范 SMILES |
CC1=C(C=CC(=C1C)OC(C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O |
同义词 |
4-(2-(2,3-dimethyl-4-(1-(4-isobutylphenyl)ethoxy)benzoylamino)phenoxy)butyratesodium salt ONO 3805 ONO-3805 |
产品来源 |
United States |
Foundational & Exploratory
ONO-3805: A Technical Deep Dive into its Role in Steroid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-3805 is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. This compound has been identified as a selective inhibitor of the type 1 isozyme of 5α-reductase (SRD5A1) and exhibits a non-competitive pattern of inhibition.[1][4] This document aims to serve as a detailed resource for researchers and professionals involved in the study of androgen metabolism and the development of novel therapeutics targeting 5α-reductase.
Introduction to 5α-Reductase and the Role of this compound
The conversion of testosterone to dihydrotestosterone (DHT) is a critical step in androgen signaling and is catalyzed by the enzyme 5α-reductase. DHT binds to the androgen receptor with higher affinity than testosterone, leading to the amplification of androgenic effects in target tissues such as the prostate gland, skin, and hair follicles. Two primary isozymes of 5α-reductase have been identified: type 1 (SRD5A1) and type 2 (SRD5A2). While both catalyze the same reaction, they differ in their tissue distribution, pH optima, and affinity for substrates.
This compound is a butanoic acid derivative that has been characterized as a selective inhibitor of 5α-reductase type 1. Its non-steroidal nature distinguishes it from many other 5α-reductase inhibitors. Understanding the specific interaction of this compound with 5α-reductase is crucial for its potential therapeutic applications in conditions where the activity of the type 1 isozyme is predominant.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of 5α-reductase. Studies have demonstrated that this compound exhibits a non-competitive inhibition pattern with respect to the substrate, testosterone. This indicates that this compound does not bind to the same active site as testosterone but rather to an allosteric site on the enzyme. This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without preventing the substrate from binding.
dot
Quantitative Data
The inhibitory potency of this compound has been quantified in preclinical studies. A key parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Parameter | Value | Species/Tissue | Isozyme Specificity | Inhibition Pattern | Reference |
| Ki | 3.9 x 10-11 M | Rat Anterior Pituitary Gland | Not specified in study | Non-competitive | |
| Selectivity | Selective for Type 1 | In vitro studies | Type 1 | - |
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds like this compound on 5α-reductase, based on methods used for other inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for 5α-reductase.
Materials:
-
Crude enzyme preparation from LNCaP cells (an androgen-sensitive human prostate adenocarcinoma cell line).
-
Testosterone (substrate).
-
This compound (test compound).
-
NADPH (cofactor).
-
Appropriate buffer solution (e.g., Tris-HCl buffer, pH 7.4).
-
Scintillation cocktail.
-
Radiolabeled testosterone (e.g., [14C]-Testosterone) for detection.
-
Thin-layer chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
Enzyme Preparation: Culture LNCaP cells and prepare a crude enzyme lysate by homogenization and centrifugation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme preparation, NADPH, and buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding radiolabeled testosterone to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Steroid Extraction: Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Chromatographic Separation: Separate testosterone and its metabolite, DHT, using TLC.
-
Quantification: Scrape the portions of the TLC plate corresponding to testosterone and DHT and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of testosterone conversion to DHT for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
dot
In Vivo Assessment of 5α-Reductase Inhibition (Adapted Protocol)
This protocol is adapted from in vivo studies of other 5α-reductase inhibitors and provides a framework for evaluating the effects of this compound on androgen levels in a rodent model.
Objective: To determine the effect of this compound administration on plasma and prostatic tissue levels of testosterone and DHT in rats.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Vehicle for drug administration (e.g., corn oil).
-
Anesthetic agents.
-
Equipment for blood collection and tissue harvesting.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for hormone quantification.
Procedure:
-
Animal Acclimation: Acclimate male rats to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to different treatment groups (e.g., vehicle control, and different doses of this compound).
-
Drug Administration: Administer this compound or vehicle to the rats orally or via injection for a predetermined period (e.g., 7 days).
-
Sample Collection: At the end of the treatment period, anesthetize the animals and collect blood samples via cardiac puncture. Euthanize the animals and harvest the prostate glands.
-
Sample Processing: Separate plasma from the blood samples. Homogenize the prostate tissue.
-
Hormone Analysis: Extract steroids from plasma and prostate homogenates. Quantify the concentrations of testosterone and DHT using a validated LC-MS/MS method.
-
Data Analysis: Compare the mean testosterone and DHT levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound is a potent, non-steroidal, and selective inhibitor of 5α-reductase type 1. Its non-competitive mechanism of action offers a distinct profile compared to competitive inhibitors. The provided quantitative data and experimental protocols serve as a foundational guide for researchers investigating the role of 5α-reductase in various physiological and pathological processes. Further studies are warranted to fully elucidate the therapeutic potential of this compound, particularly in defining its IC50 values against human 5α-reductase isozymes and its in vivo efficacy and safety profile.
References
- 1. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of ONO-3805: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3805 is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] By blocking this conversion, this compound has been investigated for its potential therapeutic effects in androgen-dependent conditions, primarily benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its mechanism of action, in vitro activity, and the methodologies used in its evaluation.
Core Concept: Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the 5α-reductase enzyme. This inhibition prevents the conversion of testosterone to dihydrotestosterone (DHT). Elevated levels of DHT are a key factor in the pathogenesis of benign prostatic hyperplasia, leading to prostate enlargement and lower urinary tract symptoms. The reduction of DHT levels is the primary mechanism through which this compound is expected to alleviate the symptoms of BPH.
References
ONO-3805: A Technical Guide for the Investigation of Benign Prostatic Hyperplasia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are heavily dependent on androgens, particularly dihydrotestosterone (DHT). DHT is synthesized from testosterone by the enzyme 5α-reductase.[1] Inhibition of this enzyme is a key therapeutic strategy for managing BPH.[2]
ONO-3805 is a non-steroidal inhibitor of 5α-reductase.[3][4] By blocking the conversion of testosterone to the more potent DHT, this compound serves as a valuable tool for studying the androgen-dependent mechanisms underlying BPH in various preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data, relevant experimental protocols, and key signaling pathways involved in its therapeutic effect.
Core Mechanism of Action
This compound exerts its biological effect by competitively inhibiting the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone into dihydrotestosterone (DHT), a more potent androgen that plays a crucial role in prostate growth and the pathophysiology of BPH.[5] By reducing the levels of DHT within the prostate, this compound can effectively mitigate the androgenic signaling that drives the proliferation of both epithelial and stromal cells, ultimately leading to a reduction in prostate volume and the alleviation of BPH symptoms.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity against 5α-reductase.
| Parameter | Value | Species/Tissue | Notes | Reference |
| Inhibition Constant (Ki) | 3.9 x 10-11 M | Rat Anterior Pituitary Gland | The inhibition pattern was determined to be non-competitive. | |
| Inhibition of DHT Formation | > 90% | Rat Anterior Pituitary Gland Homogenates | Achieved at this compound concentrations of ≥ 10-7 M. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in vivo and in vitro studies involving this compound. Below are representative protocols for a testosterone-induced BPH model in rats and an in vitro 5α-reductase inhibition assay.
Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Rat Model
This in vivo model is widely used to screen and evaluate the efficacy of compounds for BPH.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Initial Procedure: Bilateral orchiectomy (castration) is performed to reduce endogenous testosterone levels.
-
Induction of BPH: Following a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) dissolved in a vehicle like corn oil for a period of 4-8 weeks.
2. Treatment Protocol:
-
Control Groups: A sham-operated group and a vehicle-treated BPH group should be included.
-
Positive Control: A known 5α-reductase inhibitor, such as finasteride (e.g., 5 mg/kg, oral gavage), is used as a positive control.
-
This compound Administration: this compound is administered orally or via another appropriate route at various doses to determine a dose-response relationship.
3. Efficacy Evaluation:
-
Prostate Weight: At the end of the study, animals are euthanized, and the prostates are excised and weighed. The prostate-to-body weight ratio is calculated.
-
Histopathological Analysis: Prostatic tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate changes in epithelial and stromal cell proliferation and morphology.
-
Biochemical Analysis: Serum and intraprostatic levels of testosterone and DHT are measured using techniques like ELISA or LC-MS/MS to confirm the inhibitory effect of this compound on 5α-reductase.
In Vitro 5α-Reductase Inhibition Assay
This biochemical assay is used to determine the direct inhibitory activity of a compound on the 5α-reductase enzyme.
1. Enzyme Source:
-
Microsomal fractions are prepared from rat or human prostate tissue, or from cell lines known to express 5α-reductase (e.g., LNCaP).
2. Assay Procedure:
-
Incubation: The enzyme preparation is incubated with the substrate, radiolabeled or non-radiolabeled testosterone, and a cofactor (NADPH).
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
3. Product Quantification:
-
Extraction: Steroids are extracted from the reaction mixture.
-
Analysis: The conversion of testosterone to DHT is quantified using methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) for radiolabeled substrates, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for non-radiolabeled substrates. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then calculated.
Visualizing the Core Mechanisms
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Discussion and Future Directions
This compound represents a potent, non-steroidal 5α-reductase inhibitor with a demonstrated high affinity for its target in preclinical in vitro models. Its utility as a research tool is significant for elucidating the intricate role of the androgen signaling pathway in the pathogenesis of BPH. The provided experimental protocols offer a framework for researchers to investigate the in vivo efficacy and mechanism of action of this compound and other 5α-reductase inhibitors.
While the direct inhibition of DHT production is the primary mechanism, further research is warranted to explore the downstream molecular consequences of this compound treatment. This includes comprehensive gene expression analysis within the prostate to identify androgen-regulated genes affected by DHT suppression and to understand the impact on cellular processes beyond proliferation, such as apoptosis and inflammation. Such studies will provide a more complete picture of the therapeutic potential of 5α-reductase inhibition in BPH and may uncover novel targets for future drug development. The lack of extensive publicly available in vivo data for this compound highlights the need for further studies to fully characterize its pharmacological profile in relevant BPH models.
References
- 1. usrf.org [usrf.org]
- 2. The use of 5-alpha reductase inhibitors in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
ONO-3805: A Technical Guide for Applications in Neurosteroid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3805 is a potent, non-steroidal inhibitor of 5α-reductase, an enzyme critical in the biosynthesis of certain steroid hormones.[1][2][3] While primarily investigated for its potential in conditions like benign prostatic hyperplasia by preventing the conversion of testosterone to dihydrotestosterone, its mechanism of action holds significant promise for the field of neurosteroid research.[1][2] Neurosteroids, such as allopregnanolone, are synthesized within the central nervous system and are potent modulators of neuronal activity, primarily through their interaction with GABA-A receptors. The production of these neurosteroids is dependent on the action of 5α-reductase. Therefore, inhibitors like this compound can serve as powerful pharmacological tools to investigate the physiological and pathophysiological roles of neurosteroids in the brain. This guide provides a comprehensive overview of the core technical aspects of utilizing this compound in a neurosteroid research context.
Mechanism of Action: Inhibition of Neurosteroid Synthesis
The primary mechanism of action of this compound is the inhibition of 5α-reductase. This enzyme catalyzes the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP), a crucial step in the synthesis of the neurosteroid allopregnanolone. By blocking this enzymatic step, this compound can effectively reduce the levels of allopregnanolone in the brain. This allows researchers to study the downstream consequences of diminished neurosteroid signaling. The inhibition of 5α-reductase by this compound has been demonstrated to be non-competitive.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Tissue | Reference |
| Inhibition Constant (Ki) | 3.9 x 10-11 M | Rat | Anterior Pituitary Cells |
Experimental Protocols
While specific protocols for this compound in neurosteroid research are not widely published, the following methodologies, adapted from studies using other 5α-reductase inhibitors like finasteride, can be applied.
In Vitro Investigation of this compound on Neuronal Activity
Objective: To determine the effect of this compound on GABAergic neurotransmission in primary neuronal cultures or brain slices.
Methodology:
-
Cell Culture/Slice Preparation: Prepare primary hippocampal or cortical neuron cultures or acute brain slices from rodents.
-
Electrophysiology: Perform whole-cell patch-clamp recordings from individual neurons to measure GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).
-
Drug Application:
-
Establish a baseline recording of spontaneous or evoked IPSCs.
-
Perfuse the culture or slice with a known concentration of this compound (e.g., 1-100 nM, based on Ki value).
-
To investigate the interaction with neurosteroid synthesis, co-administer progesterone, the precursor for allopregnanolone.
-
Record changes in IPSC frequency, amplitude, and decay kinetics. A decrease in the potentiating effect of progesterone on IPSCs in the presence of this compound would indicate inhibition of neurosteroid synthesis.
-
-
Data Analysis: Analyze the electrophysiological data to quantify the effect of this compound on GABAergic inhibition.
In Vivo Assessment of this compound on Neurosteroid-Dependent Behaviors
Objective: To evaluate the impact of this compound on behaviors known to be modulated by neurosteroids, such as anxiety or seizure susceptibility.
Methodology:
-
Animal Model: Utilize adult male or female rodents. For studies on anxiety, consider models like the elevated plus-maze or open-field test. For seizure studies, a pentylenetetrazole (PTZ)-induced seizure model can be used.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at a range of doses. The appropriate dose range would need to be determined in preliminary dose-response studies.
-
Behavioral Testing:
-
For anxiety models, assess parameters such as time spent in open arms (elevated plus-maze) or center of the arena (open-field test).
-
For seizure models, measure the latency to and severity of seizures following PTZ administration.
-
-
Neurochemical Analysis: Following behavioral testing, collect brain tissue (e.g., hippocampus, cortex) to measure neurosteroid levels (e.g., allopregnanolone, progesterone) using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Correlate the behavioral outcomes with the measured neurosteroid levels to establish a link between this compound administration, reduced neurosteroid synthesis, and behavioral changes.
Visualizations
Signaling Pathway
Caption: Neurosteroid synthesis pathway and this compound inhibition.
Experimental Workflow
Caption: Experimental workflow for this compound neurosteroid research.
Conclusion
This compound, as a potent and specific 5α-reductase inhibitor, represents a valuable yet underutilized tool in the field of neurosteroid research. Its ability to selectively decrease the synthesis of key neurosteroids like allopregnanolone provides a powerful method for elucidating the roles of these endogenous modulators in neuronal function and behavior. While direct studies of this compound in the central nervous system are limited, the established link between 5α-reductase and neurosteroid production provides a strong rationale for its application. The experimental frameworks provided here, adapted from studies with similar compounds, offer a starting point for researchers to explore the potential of this compound in uncovering the intricate functions of neurosteroids in health and disease. Further research is warranted to fully characterize the neuropharmacological profile of this compound and its utility in advancing our understanding of the neurosteroid system.
References
ONO-3805 and the Effects of 5α-Reductase Inhibition on Androgen-Sensitive Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3805 is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] By blocking this conversion, this compound and other 5α-reductase inhibitors represent a therapeutic strategy for androgen-dependent conditions. While preclinical data on this compound specifically in androgen-sensitive cancer cell lines is not extensively available in public literature, the effects of this class of compounds have been studied using other inhibitors like dutasteride and finasteride. This guide will provide an in-depth overview of the mechanism of action of 5α-reductase inhibitors and their documented effects on androgen-sensitive cell lines, drawing upon available data for these analogous compounds to infer the potential impact of this compound.
The primary mechanism of 5α-reductase inhibitors is the reduction of DHT levels.[3][4][5] DHT is a key ligand for the androgen receptor (AR), and its binding initiates a signaling cascade that promotes the growth and survival of prostate cancer cells. Therefore, by inhibiting DHT production, these compounds can disrupt AR signaling and impact cancer cell fate.
Core Mechanism of Action: 5α-Reductase Inhibition
The androgen receptor signaling pathway is a critical driver in the development and progression of prostate cancer. Testosterone, the primary circulating androgen, is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase within prostate cells. DHT binds to the androgen receptor (AR) with a higher affinity and slower dissociation rate than testosterone, leading to a more stable and transcriptionally active AR complex. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, promoting the transcription of genes involved in cell growth, proliferation, and survival, such as prostate-specific antigen (PSA).
This compound, as a 5α-reductase inhibitor, intervenes at a critical step in this pathway. By blocking the conversion of testosterone to DHT, it reduces the levels of the most potent AR ligand, thereby attenuating AR signaling. A study on rat anterior pituitary cells demonstrated that this compound inhibits the formation of DHT and its metabolite by over 90% at concentrations of 10⁻⁷ M or higher, with a non-competitive inhibition pattern and a Ki value of 3.9 x 10⁻¹¹ M.
Effects on Androgen-Sensitive Cell Lines
While specific data for this compound is limited, extensive research on other 5α-reductase inhibitors, such as dutasteride and finasteride, in androgen-sensitive prostate cancer cell lines like LNCaP, provides valuable insights into the potential effects of this class of drugs.
Quantitative Data on Cell Viability and Proliferation
The following tables summarize the quantitative effects of 5α-reductase inhibitors on various androgen-sensitive and insensitive prostate cancer cell lines.
Table 1: Effect of Dutasteride on Prostate Cancer Cell Viability and Proliferation
| Cell Line | Androgen Sensitivity | Treatment Concentration | Time Point | Effect | Reference |
| LNCaP | Sensitive | 1 µM | 48 hours | Reduction in cell viability and number | |
| LNCaP | Sensitive | 10 µM | 48 hours | ~50% reduction in cell viability and number | |
| LNCaP | Sensitive | 10-50 µM | Not specified | Enhanced cell death | |
| LNCaP | Sensitive | Not specified | 72 hours | 43% ± 7% mean reduction in cell growth | |
| DU145 | Insensitive | Not specified | 72 hours | 90% ± 1% mean reduction in cell growth | |
| PC-3 | Insensitive | Not specified | 72 hours | 84% ± 3% mean reduction in cell growth |
Table 2: Effect of Finasteride on Prostate Cancer Cell Invasion and Migration
| Cell Line | Androgen Sensitivity | Treatment Concentration | Effect on Invasion | Effect on Migration | Reference |
| LNCaP | Sensitive | 50 µM | Inhibition | Inhibition | |
| PC-3 | Insensitive | 50 µM | Inhibition | No significant effect | |
| DU145 | Insensitive | 50 µM | Inhibition | No significant effect | |
| RWPE-1 | Non-tumorigenic | 50 µM | Inhibition | Inhibition |
Experimental Protocols
Cell Viability and Proliferation Assays (MTT Assay)
-
Cell Seeding: Plate LNCaP cells in 96-well plates at a density of 5 x 10³ cells per well in complete culture medium.
-
Serum Starvation: After 32 hours, replace the medium with serum-free medium for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of the 5α-reductase inhibitor (e.g., dutasteride from 1 µM to 100 µM) for desired time points (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: Add MTT (Methylthiazolyldiphenyl-tetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Culture: Culture prostate cancer cell lines (e.g., LNCaP, PC3, DU145) to 60% confluence.
-
Drug Exposure: Expose the cells to the desired concentration of the inhibitor (e.g., 50 µM finasteride) for a specified period.
-
Chamber Preparation: Use a Boyden chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed the treated cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chamber to allow for cell invasion through the membrane.
-
Cell Staining and Counting: After incubation, fix and stain the cells that have invaded the lower surface of the membrane. Count the number of invaded cells under a microscope.
Signaling Pathways and Molecular Effects
The inhibition of 5α-reductase and subsequent reduction in DHT levels have profound effects on the androgen receptor signaling pathway.
Androgen Receptor Signaling Pathway
Experimental Workflow for Assessing AR Signaling
Downregulation of AR and PSA Expression
Studies on finasteride have shown that beyond just reducing DHT levels, it can also lead to a downregulation of the androgen receptor itself. In LNCaP cells, finasteride treatment resulted in a dose-dependent decrease in AR protein levels. This, in turn, led to a significant reduction in the expression of the AR target gene, PSA, at both the mRNA and protein levels. This suggests a dual mechanism of action where 5α-reductase inhibitors not only decrease the activating ligand but may also reduce the levels of the receptor, further dampening the androgen signaling axis.
Conclusion
This compound, as a potent 5α-reductase inhibitor, holds promise as a therapeutic agent for androgen-dependent diseases. While direct experimental data on its effects on androgen-sensitive cancer cell lines are currently limited, the extensive research on other compounds in this class, such as dutasteride and finasteride, provides a strong basis for understanding its potential mechanisms and effects. These studies demonstrate that 5α-reductase inhibitors can effectively reduce cell viability and proliferation, inhibit cell invasion and migration, and downregulate the androgen receptor signaling pathway in androgen-sensitive prostate cancer cells. Further preclinical studies are warranted to specifically delineate the activity of this compound in these models and to confirm its therapeutic potential. This guide provides a framework for such investigations, outlining key experimental approaches and expected outcomes based on the current understanding of this class of inhibitors.
References
- 1. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-alpha reductase inhibitors use in prostatic disease and beyond - Chislett - Translational Andrology and Urology [tau.amegroups.org]
- 4. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
ONO-3805: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3805 is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, this compound has been investigated for its potential therapeutic applications in androgen-dependent conditions. This technical guide provides a comprehensive overview of the available pharmacokinetics and pharmacodynamics of this compound, based on preclinical research.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of 5α-reductase. In vitro studies using rat anterior pituitary gland homogenates have demonstrated potent, non-competitive inhibition of this enzyme.
Quantitative Pharmacodynamic Data
| Parameter | Value | Species/System | Reference |
| Inhibition Constant (Ki) | 3.9 x 10-11 M | Rat Anterior Pituitary Gland Homogenates | [1] |
| Inhibitory Concentration | ≥ 10-7 M | Rat Anterior Pituitary Gland Homogenates (for >90% inhibition of DHT formation) | [1] |
Signaling Pathway
This compound exerts its effect by interrupting the androgen signaling pathway at a critical step. The following diagram illustrates the mechanism of action.
Experimental Protocols
While the full, detailed experimental protocols for the pivotal studies on this compound are not publicly available, the following methodology is based on the published abstract by Nagamoto et al. (1994) and general knowledge of 5α-reductase inhibition assays.[1]
In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the inhibitory potential of this compound on the conversion of testosterone to DHT in rat anterior pituitary gland homogenates.
Materials:
-
Male Wistar rats
-
Anterior pituitary glands
-
14C-labeled testosterone (14C-T)
-
This compound
-
Incubation buffer
-
Scintillation counter
Procedure:
-
Tissue Homogenization: Anterior pituitary glands from male Wistar rats are dissected and homogenized in an appropriate buffer to prepare a crude enzyme extract containing 5α-reductase.
-
Incubation: The homogenates are incubated with 14C-labeled testosterone in the presence of varying concentrations of this compound or vehicle control.
-
Metabolite Extraction: Following incubation, the reaction is stopped, and the steroids, including the formed 14C-labeled DHT and its metabolites, are extracted.
-
Quantification: The extracted metabolites are separated (e.g., by thin-layer chromatography) and the amount of radioactivity corresponding to DHT and other metabolites is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of DHT formation at each concentration of this compound is calculated relative to the vehicle control. The Ki value is determined using Lineweaver-Burk plot analysis.
The following diagram outlines the general workflow for this type of in vitro experiment.
References
ONO-3805: An In-depth Analysis of its Impact on Gonadotropin Secretion
A Technical Guide for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the effects of ONO-3805 on gonadotropin secretion, with a focus on its mechanism of action and the experimental findings from key preclinical studies. This compound is a non-steroidal 5α-reductase inhibitor, a class of compounds that block the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Understanding the impact of this inhibition on the hypothalamic-pituitary-gonadal (HPG) axis is crucial for evaluating its therapeutic potential and off-target effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of 5α-Reductase
This compound exerts its primary effect by inhibiting the enzyme 5α-reductase. This enzyme is critical for the conversion of testosterone to dihydrotestosterone (DHT) in androgen-sensitive tissues, including the anterior pituitary gland.[1] DHT is a more potent androgen than testosterone and plays a significant role in the negative feedback regulation of gonadotropin secretion, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By blocking 5α-reductase, this compound effectively reduces the intracellular concentration of DHT, thereby attenuating the androgen-mediated negative feedback on gonadotroph cells in the pituitary.
A key study demonstrated that this compound inhibits the formation of DHT from testosterone in rat anterior pituitary gland homogenates in a non-competitive manner.[1] The inhibition constant (Ki) was determined to be 3.9 x 10-11 M, indicating a high affinity of this compound for the 5α-reductase enzyme.[1] At a concentration of ≥ 10-7 M, this compound inhibited the formation of labeled DHT and its metabolite, 5α-androstane-3α,17β-diol, by over 90%.[1]
Data on Gonadotropin Secretion
The following tables summarize the effects of this compound on basal and gonadotropin-releasing hormone (GnRH)-induced gonadotropin secretion from cultured rat anterior pituitary cells, as described in the available literature.
Table 1: Effect of this compound on Basal Gonadotropin Secretion
| Treatment Group | Testosterone (T) Concentration | DHT Concentration | This compound Concentration | Effect on Basal FSH Secretion | Effect on Basal LH Secretion |
| Control | - | - | - | Baseline | Baseline |
| Testosterone | 10-8 M | - | - | Stimulation | No significant effect |
| DHT | 10-9 M | 10-9 M | - | Stimulation | No significant effect |
| T + this compound | 10-8 M | - | 10-7 M | Stimulation (similar to T alone) | No significant effect |
| DHT + this compound | 10-9 M | 10-9 M | 10-7 M | Stimulation (similar to DHT alone) | No significant effect |
Data is qualitatively derived from the abstract of Nagamoto et al., 1994. Specific quantitative values were not available.
Table 2: Effect of this compound on GnRH-Induced Gonadotropin Secretion
| Pre-treatment Group | GnRH Stimulation | Effect on GnRH-induced FSH Secretion | Effect on GnRH-induced LH Secretion |
| Control | 10 nM LH-RH | Baseline response | Baseline response |
| Testosterone (10-8 M) | 10 nM LH-RH | Suppression | Suppression |
| DHT (3 x 10-10 M) | 10 nM LH-RH | Suppression | Suppression |
| T + this compound (10-7 M) | 10 nM LH-RH | Attenuation of T-induced suppression | Attenuation of T-induced suppression |
| DHT + this compound (10-7 M) | 10 nM LH-RH | Suppression (similar to DHT alone) | Suppression (similar to DHT alone) |
Data is qualitatively derived from the abstract of Nagamoto et al., 1994. Specific quantitative values were not available.
Experimental Protocols
The following is a detailed description of the methodology used to assess the impact of this compound on gonadotropin secretion from primary cultures of rat anterior pituitary cells.
1. Anterior Pituitary Cell Culture
-
Tissue Source: Anterior pituitary glands from male Wistar rats.
-
Cell Dispersion:
-
Pituitary glands are minced and washed with a buffered salt solution.
-
Tissues are enzymatically dispersed using a solution containing collagenase and hyaluronidase to obtain a single-cell suspension.
-
Dispersed cells are washed and resuspended in culture medium.
-
-
Cell Plating and Culture:
-
Cells are plated at a density of 1-2 x 105 cells/ml in culture wells.
-
The culture medium used is typically a standard medium such as DMEM or Medium 199, supplemented with fetal bovine serum, antibiotics, and antimycotics.
-
Cells are pre-cultured for 48 hours to allow for attachment and stabilization.
-
2. In Vitro Treatment Protocol
-
Basal Secretion Study:
-
After the 48-hour pre-culture period, the medium is replaced with fresh medium containing the test substances (e.g., testosterone, DHT, this compound) or vehicle control.
-
The cells are incubated for 72 hours.
-
At the end of the incubation period, the culture medium is collected for hormone analysis.
-
-
GnRH-Induced Secretion Study:
-
Following the 72-hour incubation with test substances, the medium is collected (for basal secretion measurement).
-
The cells are then washed and incubated with fresh medium containing 10 nM Luteinizing Hormone-Releasing Hormone (LH-RH) along with the same concentrations of androgens and/or this compound as in the pre-incubation.
-
The incubation with LH-RH is carried out for 6 hours.
-
After 6 hours, the culture medium is collected for hormone analysis.
-
3. Hormone Assays
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Quantification:
-
The concentrations of LH and FSH in the collected culture media are determined using specific radioimmunoassays (RIAs).
-
Standard curves are generated using purified rat LH and FSH preparations.
-
4. 5α-Reductase Activity Assay
-
Tissue Preparation: Homogenates of rat anterior pituitary glands are prepared.
-
Incubation: The homogenates are incubated with 14C-labeled testosterone in the presence or absence of this compound.
-
Analysis: The formation of labeled DHT and its metabolites is measured to determine the inhibitory activity of this compound. The inhibition constant (Ki) is calculated using Lineweaver-Burk plots.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's role in the HPG axis negative feedback loop.
Caption: Workflow for assessing this compound's effects on gonadotropin secretion.
Conclusion
This compound, a potent 5α-reductase inhibitor, demonstrates a clear impact on the androgen-mediated negative feedback control of gonadotropin secretion in preclinical models. By preventing the conversion of testosterone to the more potent DHT, this compound can attenuate the suppressive effects of androgens on GnRH-induced LH and FSH release from anterior pituitary cells. This mechanism of action suggests that this compound and similar compounds could have complex effects on the reproductive axis, which should be carefully considered during their development and clinical application. Further research with access to more detailed quantitative data would be beneficial for a more complete understanding of the dose-response relationship and the full physiological consequences of this compound administration.
References
The Role of ONO-3805 in the Investigation of Steroid Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3805 is a potent, non-steroidal inhibitor of 5α-reductase, an enzyme critical in androgen metabolism.[1][2][3] This technical guide provides an in-depth overview of this compound's function and its application in studying steroid metabolism, with a focus on its inhibitory effects on the conversion of testosterone to dihydrotestosterone (DHT). While this compound was identified as an early lead compound in the development of 5α-reductase inhibitors, publicly available data is primarily centered on preclinical, in vitro studies.[3] This document synthesizes the available information and presents it in a framework suitable for researchers and professionals in drug development.
Core Mechanism: Inhibition of 5α-Reductase
The primary role of this compound in steroid metabolism studies is its specific inhibition of 5α-reductase. This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[2] DHT plays a significant role in the development and function of androgen-sensitive tissues, and its overproduction is implicated in conditions such as benign prostatic hyperplasia (BPH).
This compound exhibits a non-competitive pattern of inhibition with respect to testosterone, indicating that it does not bind to the same site on the 5α-reductase enzyme as the natural substrate. This characteristic is crucial for understanding its mechanism of action and for the development of other non-steroidal inhibitors.
Signaling Pathway of 5α-Reductase Inhibition
Quantitative Data
The primary source of quantitative data on this compound's inhibitory activity comes from in vitro studies using rat anterior pituitary gland homogenates. The following table summarizes the key findings from Nagamoto et al. (1994).
| Parameter | Value | Experimental System |
| Inhibition of DHT formation | >90% | Rat anterior pituitary gland homogenates (at ≥ 10-7 M this compound) |
| Inhibition Constant (Ki) | 3.9 x 10-11 M | Rat anterior pituitary gland homogenates |
| Inhibition Pattern | Non-competitive | Lineweaver-Burk plot analysis |
| Michaelis' Constant (Km) for Testosterone | 5-6 x 10-7 M | Rat anterior pituitary gland 5α-reductase |
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon existing research. The following sections outline methodologies for in vitro and in vivo studies of 5α-reductase inhibitors like this compound.
In Vitro 5α-Reductase Inhibition Assay (Adapted from Nagamoto et al., 1994)
This protocol describes the determination of 5α-reductase activity and its inhibition in tissue homogenates.
1. Tissue Preparation:
-
Anterior pituitary glands are dissected from adult male Wistar rats.
-
The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose).
-
The homogenate is centrifuged, and the supernatant containing the microsomal fraction (where 5α-reductase is located) is collected.
2. Enzymatic Reaction:
-
The reaction mixture contains the pituitary homogenate, a source of NADPH (cofactor), and varying concentrations of this compound.
-
The reaction is initiated by adding radiolabeled [14C]-testosterone.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
3. Steroid Extraction and Analysis:
-
The reaction is stopped by adding an organic solvent (e.g., ethyl acetate).
-
Steroids are extracted from the aqueous phase.
-
The extracted steroids (testosterone, DHT, and other metabolites) are separated using thin-layer chromatography (TLC).
-
The radioactivity of the spots corresponding to testosterone and DHT is measured using a liquid scintillation counter.
4. Data Analysis:
-
The percentage of testosterone converted to DHT is calculated.
-
The inhibitory effect of this compound is determined by comparing the conversion in the presence and absence of the inhibitor.
-
The Ki value can be determined using Lineweaver-Burk plot analysis by measuring reaction velocities at different substrate and inhibitor concentrations.
In Vivo Animal Model for Benign Prostatic Hyperplasia (BPH)
1. Animal Model:
-
Male rats (e.g., Wistar or Sprague-Dawley) are castrated to deplete endogenous androgens.
-
After a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate.
2. Treatment:
-
Animals are divided into groups: control (vehicle), testosterone-induced BPH, and testosterone + this compound (at various doses).
-
This compound is administered orally or via injection for a specified treatment period (e.g., 4 weeks).
3. Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized.
-
The ventral prostate is dissected and weighed. A reduction in prostate weight in the this compound treated group compared to the BPH group indicates efficacy.
-
Blood samples are collected to measure serum testosterone and DHT levels using techniques like ELISA or LC-MS/MS.
-
Prostatic tissue can be collected for histological analysis to assess changes in epithelial and stromal cell proliferation.
-
Intraprostatic androgen levels can also be measured to determine the local effect of the inhibitor on DHT concentrations.
Broader Implications for Steroid Metabolism Research
The specific and potent inhibition of 5α-reductase by this compound makes it a valuable tool for dissecting the distinct roles of testosterone and DHT in various physiological and pathophysiological processes. By blocking the conversion of testosterone to its more potent metabolite, researchers can investigate:
-
Androgen Receptor Signaling: The differential effects of testosterone versus DHT on androgen receptor activation and subsequent gene expression in various tissues.
-
Feedback Mechanisms: The role of 5α-reduced androgens in the feedback regulation of gonadotropin secretion from the pituitary gland.
-
Prostate Biology: The specific contributions of DHT to prostate growth, differentiation, and the development of BPH.
-
Other Androgen-Dependent Tissues: The involvement of 5α-reductase in the skin (e.g., acne, hirsutism) and hair follicles (androgenic alopecia).
Conclusion
This compound serves as a significant chemical tool for the targeted study of 5α-reductase within the broader landscape of steroid metabolism. Its non-steroidal nature and potent, non-competitive inhibition provide a clear mechanism for investigating the physiological consequences of reduced DHT levels. While the publicly available data on this compound is limited, the foundational studies provide a strong basis for its use in preclinical research. For drug development professionals, this compound represents an important early-stage compound in the lineage of non-steroidal 5α-reductase inhibitors, and the methodologies described here are fundamental to the evaluation of new chemical entities in this class. Further research to elucidate its in vivo efficacy, pharmacokinetics, and safety profile would be necessary to fully understand its therapeutic potential.
References
- 1. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview on 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ONO-3805 In Vitro 5-Alpha Reductase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1] Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer. Consequently, inhibitors of 5-alpha reductase are a significant area of therapeutic research. ONO-3805 is a non-steroidal inhibitor of 5-alpha reductase, which has been investigated for its potential in treating such conditions.[2][3] This document provides detailed protocols for assessing the in vitro activity of this compound against 5-alpha reductase.
This compound acts as a non-competitive inhibitor of 5-alpha reductase.[4] A study using homogenates of rat anterior pituitary glands demonstrated that this compound inhibited the formation of DHT from testosterone with an inhibition constant (Ki) value of 3.9 x 10-11 M.[4]
Signaling Pathway and Inhibition
The enzymatic conversion of testosterone to dihydrotestosterone (DHT) by 5-alpha reductase is a key step in androgen signaling. This process requires the cofactor NADPH. DHT then binds to the androgen receptor, leading to the transcription of androgen-responsive genes. This compound inhibits this pathway by binding to the 5-alpha reductase enzyme, thereby preventing the conversion of testosterone to DHT.
Quantitative Data Summary
The inhibitory activity of this compound on 5-alpha reductase has been quantified in the literature. The following table summarizes the available data.
| Compound | Enzyme Source | Assay Type | Parameter | Value | Reference |
| This compound | Rat Anterior Pituitary Homogenate | Radiometric | Ki | 3.9 x 10-11 M |
Experimental Protocols
Two primary methods for assessing 5-alpha reductase activity in vitro are presented: a spectrophotometric assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Protocol 1: Spectrophotometric Assay
This method relies on the measurement of the product, DHT, through an enzymatic cycling reaction that generates a colored product.
Materials and Reagents:
-
5-alpha reductase enzyme source (e.g., rat liver or prostate microsomes)
-
Testosterone
-
NADPH
-
This compound
-
3α-Hydroxysteroid dehydrogenase (3α-HSD)
-
Thionicotinamide-adenine dinucleotide (thio-NAD)
-
NADH
-
Reaction buffer (e.g., phosphate buffer, pH 6.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, the 5-alpha reductase enzyme source, and varying concentrations of this compound.
-
Initiate Reaction: Start the 5-alpha reductase reaction by adding testosterone and NADPH to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the 5-alpha reductase reaction, for example, by adding a strong acid.
-
Enzymatic Cycling: Add the enzymatic cycling reagents to each well: 3α-HSD, thio-NAD, and NADH.
-
Second Incubation: Incubate the plate at room temperature to allow the enzymatic cycling reaction to proceed, which leads to the accumulation of thio-NADH.
-
Measurement: Measure the absorbance at 400 nm using a microplate reader. The absorbance is proportional to the amount of DHT produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: LC-MS/MS Based Assay
This method offers high sensitivity and specificity by directly measuring the amount of DHT produced.
Materials and Reagents:
-
5-alpha reductase enzyme source (e.g., LNCaP cell homogenate)
-
Testosterone
-
NADPH
-
This compound
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mixture: In appropriate reaction tubes, combine the reaction buffer, the 5-alpha reductase enzyme source, and various concentrations of this compound.
-
Initiate Reaction: Add testosterone and NADPH to initiate the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time.
-
Stop Reaction and Extraction: Stop the reaction and extract the steroids using an organic solvent like ethyl acetate.
-
Sample Preparation: Evaporate the organic solvent and reconstitute the residue in the mobile phase compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate testosterone and DHT using a suitable column (e.g., C18) and a gradient of mobile phases. Detect and quantify testosterone and DHT using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the 5-alpha reductase activity based on the amount of DHT formed. Determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow
The general workflow for conducting an in vitro 5-alpha reductase activity assay to evaluate an inhibitor like this compound is outlined below.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound as a 5-alpha reductase inhibitor. The choice between the spectrophotometric and LC-MS/MS-based assay will depend on the specific requirements for throughput, sensitivity, and equipment availability. These application notes serve as a comprehensive guide for researchers engaged in the study of 5-alpha reductase and the development of novel inhibitors.
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview on 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3805 Cell-Based Androgen Uptake Assay: Application Notes and Protocols
For Research Use Only.
Introduction
Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a critical role in the development and progression of androgen-dependent diseases, including prostate cancer. The intracellular concentration of these androgens is a key determinant of androgen receptor (AR) activation and downstream signaling. The enzyme 5α-reductase, which converts testosterone to DHT, is a crucial regulator of androgen signaling.[1][2][3] ONO-3805 is a non-steroidal inhibitor of 5α-reductase, effectively blocking the production of DHT from testosterone.[4][5] This application note provides a detailed protocol for a cell-based androgen uptake assay to evaluate the efficacy of this compound and other 5α-reductase inhibitors in modulating the intracellular accumulation of androgens.
This assay utilizes the human prostate cancer cell line LNCaP, which expresses the androgen receptor and is responsive to androgen stimulation. By measuring the uptake of a labeled androgen, such as tritiated testosterone ([³H]-Testosterone), in the presence of varying concentrations of this compound, researchers can determine the compound's inhibitory effect on androgen accumulation within the cell. This, in turn, provides insights into its potential to modulate androgen receptor signaling. Evidence suggests that inhibitors of 5α-reductase can indeed inhibit the uptake of testosterone in LNCaP cells.
Principle of the Assay
The this compound cell-based androgen uptake assay is founded on the principle of competitive inhibition of androgen metabolism and subsequent uptake. Testosterone enters the cell and can be converted to DHT by 5α-reductase. DHT has a higher affinity for the androgen receptor than testosterone. This compound, as a potent 5α-reductase inhibitor, prevents this conversion. This inhibition is expected to alter the intracellular concentration of androgens. The assay quantifies the amount of radiolabeled testosterone that accumulates within LNCaP cells after treatment with this compound. A decrease in the accumulation of the radiolabel in the presence of the inhibitor indicates its efficacy in modulating androgen uptake and metabolism.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| LNCaP cells | ATCC | CRL-1740 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Charcoal-Stripped FBS | Gibco | 12676029 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| [³H]-Testosterone | PerkinElmer | NET370250UC |
| This compound | MedChemExpress | HY-108373 |
| Dihydrotestosterone (DHT) | Sigma-Aldrich | D-073 |
| Finasteride | Sigma-Aldrich | F1293 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
| 96-well cell culture plates | Corning | 3596 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, they are passaged using 0.25% Trypsin-EDTA.
-
Androgen Deprivation: For experiments, cells are switched to RPMI-1640 medium supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to the assay to reduce the influence of endogenous androgens.
Androgen Uptake Assay Protocol
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of RPMI-1640 with 10% charcoal-stripped FBS. Incubate for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay medium (RPMI-1640 with 10% charcoal-stripped FBS) to achieve final concentrations ranging from 0.01 nM to 1 µM.
-
Prepare a positive control (e.g., Finasteride) and a vehicle control (DMSO, final concentration ≤ 0.1%).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Radiolabeled Androgen Addition:
-
Prepare a working solution of [³H]-Testosterone in assay medium at a final concentration of 1 nM.
-
Add 50 µL of the [³H]-Testosterone working solution to each well.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Washing:
-
Aspirate the medium from the wells.
-
Wash the cells three times with 200 µL of ice-cold PBS per well to remove unbound radiolabel.
-
-
Cell Lysis:
-
Add 100 µL of 0.1 M NaOH to each well to lyse the cells.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the average CPM for the vehicle control (maximum uptake) and the background (wells with no cells).
-
Subtract the background CPM from all sample CPM values.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (CPM_sample / CPM_vehicle_control)] x 100
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC₅₀ Value: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve using a suitable software (e.g., GraphPad Prism). The IC₅₀ represents the concentration of this compound required to inhibit 50% of the androgen uptake.
Quantitative Data
The following table presents representative data for the inhibition of [³H]-Testosterone uptake in LNCaP cells by this compound. This data is based on the known high potency of this compound as a 5α-reductase inhibitor, with a reported Ki value of 3.9 x 10⁻¹¹ M, and the observed effects of other 5α-reductase inhibitors on testosterone uptake in LNCaP cells.
| This compound Concentration (nM) | Average CPM | % Inhibition |
| 0 (Vehicle) | 15000 | 0 |
| 0.01 | 13500 | 10 |
| 0.1 | 9750 | 35 |
| 1 | 6000 | 60 |
| 10 | 3000 | 80 |
| 100 | 1500 | 90 |
| 1000 | 1200 | 92 |
Table 1: Representative data for this compound inhibition of [³H]-Testosterone uptake.
| Compound | IC₅₀ (nM) |
| This compound | ~0.5 |
| Finasteride (Reference) | ~5 |
Table 2: Comparative IC₅₀ values for 5α-reductase inhibitors.
Visualizations
Caption: Androgen signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the this compound cell-based androgen uptake assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background CPM | Incomplete washing | Increase the number and volume of PBS washes. Ensure washes are performed with ice-cold PBS. |
| Non-specific binding | Pre-coat plates with a blocking agent like poly-D-lysine. | |
| Low signal (low CPM in vehicle control) | Low cell number | Ensure accurate cell counting and seeding density. Check cell viability. |
| Insufficient incubation time | Optimize the incubation time with [³H]-Testosterone. | |
| Degraded radiolabel | Use a fresh stock of [³H]-Testosterone. | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension during seeding. |
| Pipetting errors | Use calibrated pipettes and ensure accurate liquid handling. | |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate. |
Conclusion
The this compound cell-based androgen uptake assay provides a robust and reliable method for evaluating the inhibitory activity of compounds targeting the androgen signaling pathway. By quantifying the reduction in intracellular androgen accumulation, this assay serves as a valuable tool for drug discovery and development professionals in the characterization of 5α-reductase inhibitors. The detailed protocol and representative data presented herein offer a comprehensive guide for researchers and scientists to implement this assay in their laboratories.
References
- 1. Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotestosterone synthesis bypasses testosterone to drive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ONO-3805 in Benign Prostatic Hyperplasia (BPH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The growth of the prostate is significantly influenced by androgens, particularly dihydrotestosterone (DHT). DHT is synthesized from testosterone through the action of the enzyme 5α-reductase. Consequently, inhibitors of 5α-reductase are a cornerstone in the medical management of BPH.
ONO-3805 is an early lead, non-steroidal inhibitor of 5α-reductase.[1][2] Its primary mechanism of action involves blocking the conversion of testosterone to the more potent androgen, DHT, thereby reducing androgenic stimulation of the prostate.[1] This document provides detailed protocols for the preclinical evaluation of this compound and similar compounds in the context of BPH research.
Signaling Pathway of 5α-Reductase in BPH
The development and progression of BPH are critically dependent on the androgen signaling pathway. Testosterone, the primary male sex hormone, is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase within prostate cells. DHT binds to the androgen receptor with higher affinity than testosterone, leading to the transcription of genes that promote cell growth and proliferation, contributing to the enlargement of the prostate gland. This compound, as a 5α-reductase inhibitor, disrupts this pathway by preventing the formation of DHT.
Preclinical Research Protocols
In Vitro 5α-Reductase Enzyme Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of this compound on 5α-reductase. The assay is based on measuring the decrease in NADPH concentration, which is consumed during the conversion of testosterone to DHT.
Experimental Workflow:
Methodology:
-
Preparation of 5α-Reductase Source:
-
Homogenize fresh rat liver tissue in a phosphate buffer (pH 6.5) containing sucrose.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in the phosphate buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, varying concentrations of this compound (or a vehicle control), and the rat liver microsome preparation.
-
Initiate the reaction by adding testosterone and NADPH.
-
Incubate the plate at 37°C.
-
Measure the decrease in absorbance at 340 nm at multiple time points using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value. The inhibition constant (Ki) for this compound has been reported to be 3.9 x 10-11 M in a study using rat anterior pituitary glands.[3]
-
Quantitative Data Summary (Representative):
| Compound | IC50 (nM) | Inhibition Type | Ki (nM) |
| This compound | To be determined | To be determined | 0.039[3] |
| Finasteride | ~15 | Competitive | ~5 |
| Dutasteride | ~2 | Competitive | ~0.2 |
Note: IC50 and Ki values for Finasteride and Dutasteride are representative and can vary based on assay conditions. The Ki for this compound is from a study on rat anterior pituitary glands and may differ in a liver microsome assay.
In Vivo Testosterone-Induced BPH Model in Rats
This protocol outlines the procedure for inducing BPH in rats and evaluating the efficacy of this compound in reducing prostate enlargement.
Experimental Workflow:
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Perform surgical castration to eliminate endogenous testosterone production.
-
Allow a recovery period of at least 7 days.
-
-
BPH Induction and Treatment:
-
Induce BPH by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for 4 weeks.
-
Concurrently, administer this compound orally at various doses. Include a vehicle control group and a positive control group (e.g., finasteride).
-
-
Endpoint Evaluation:
-
At the end of the treatment period, euthanize the animals and collect blood samples for hormone analysis.
-
Carefully dissect and weigh the prostate gland.
-
Fix a portion of the prostate in formalin for histological analysis.
-
-
Data Analysis:
-
Prostate Weight: Compare the prostate weight of the this compound treated groups to the vehicle-treated BPH group.
-
Serum DHT Levels: Measure serum DHT concentrations using ELISA or LC-MS/MS to confirm the inhibitory effect of this compound on 5α-reductase.
-
Histology: Stain prostate sections with Hematoxylin and Eosin (H&E) to assess changes in epithelial and stromal proliferation and glandular architecture.
-
Quantitative Data Summary (Representative Data for a 5α-Reductase Inhibitor):
| Treatment Group | Dose (mg/kg/day) | Prostate Weight (g) | % Reduction in Prostate Weight | Serum DHT (ng/mL) | % Reduction in Serum DHT |
| Sham Control | - | 0.3 ± 0.05 | - | 0.1 ± 0.02 | - |
| BPH (Vehicle) | - | 1.5 ± 0.2 | - | 1.2 ± 0.15 | - |
| This compound | 1 | To be determined | To be determined | To be determined | To be determined |
| This compound | 10 | To be determined | To be determined | To be determined | To be determined |
| Finasteride | 5 | 0.8 ± 0.1 | 47% | 0.4 ± 0.05 | 67% |
Note: The data for Finasteride is representative of expected outcomes in a rat BPH model and serves as a benchmark for evaluating this compound.
Clinical Research Protocol Considerations for BPH
While specific clinical trial data for this compound is not publicly available, a typical Phase II/III clinical trial protocol for a 5α-reductase inhibitor in BPH would include the following elements:
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter study.
-
Duration of at least 12 months to assess long-term efficacy and safety.
Patient Population:
-
Men aged 50 years or older.
-
Diagnosis of BPH with moderate to severe LUTS (e.g., International Prostate Symptom Score [IPSS] ≥ 12).
-
Enlarged prostate volume (e.g., > 30 mL) confirmed by transrectal ultrasound.
-
Reduced maximum urinary flow rate (Qmax) (e.g., < 15 mL/s).
Primary Efficacy Endpoints:
-
Change from baseline in the International Prostate Symptom Score (IPSS).
-
Change from baseline in the maximum urinary flow rate (Qmax).
Secondary Efficacy Endpoints:
-
Change in prostate volume.
-
Incidence of acute urinary retention.
-
Incidence of BPH-related surgery.
-
Change in serum Prostate-Specific Antigen (PSA) levels.
Quantitative Data from Clinical Trials of 5α-Reductase Inhibitors:
| Parameter | Placebo | Finasteride (5 mg/day) | Dutasteride (0.5 mg/day) |
| Change in IPSS (points) | -1.7 | -3.3 | -4.5 |
| Change in Qmax (mL/s) | +0.2 | +1.6 | +2.2 |
| Change in Prostate Volume (%) | +1.4 | -18 | -26 |
| Reduction in Serum DHT (%) | 0 | ~70 | ~95 |
Note: This table presents representative data from clinical trials of established 5α-reductase inhibitors to illustrate expected clinical outcomes.
Conclusion
This compound, as a non-steroidal 5α-reductase inhibitor, holds potential for the treatment of BPH. The provided in vitro and in vivo protocols offer a framework for the preclinical evaluation of its efficacy. These studies are crucial for determining its inhibitory potency, its effects on prostate gland size and histology, and its impact on androgen levels. Successful preclinical development would pave the way for clinical trials to establish its safety and efficacy in patients with BPH. The representative data from existing 5α-reductase inhibitors can serve as a valuable benchmark for these investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview on 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Neurosteroid Research: A Guide to Using ONO-3805 for Studying Neurosteroid Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosteroids, synthesized de novo in the central nervous system, are critical modulators of neuronal function and are implicated in a wide range of physiological and pathological processes, including anxiety, depression, and neurodegenerative diseases. A key enzyme in the synthesis of potent neurosteroids like allopregnanolone is 5α-reductase. ONO-3805, a non-steroidal and selective inhibitor of 5α-reductase, presents a powerful pharmacological tool to investigate the dynamics of neurosteroid synthesis and their roles in the brain. This document provides detailed application notes and experimental protocols for utilizing this compound in neuroscience research.
Mechanism of Action of this compound
This compound is a potent inhibitor of 5α-reductase, the enzyme responsible for the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP), a crucial step in the synthesis of allopregnanolone. By blocking this enzyme, this compound effectively reduces the levels of 5α-reduced neurosteroids, allowing researchers to study the physiological and behavioral consequences of their depletion. The inhibition by this compound has been characterized as non-competitive, with a high affinity for the enzyme.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other commonly used 5α-reductase inhibitors for comparison.
| Compound | Inhibitor Type | Target Enzyme(s) | Ki Value (M) | IC50 Value | Notes |
| This compound | Non-steroidal, Non-competitive | 5α-reductase | 3.9 x 10⁻¹¹[1] | Not Available | Selective for 5α-reductase type 1.[2] |
| Finasteride | Steroidal | 5α-reductase type 2 > type 1 | Not Available | 360 nM (type 1), 69 nM (type 2)[2] | Widely used in clinical and preclinical studies. |
| SKF105,111 | Steroidal | 5α-reductase type 1 and 2 | Not Available | Not Available | Used experimentally to block both major isozymes.[3] |
Signaling Pathway of Neurosteroid Synthesis Inhibition by this compound
The following diagram illustrates the pathway of neurosteroid synthesis and the point of intervention for this compound.
References
- 1. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain 5α-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response of 5α-Reductase Inhibitors in LNCaP Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ONO-3805 is a non-steroidal inhibitor of 5α-reductase, an enzyme crucial for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). In prostate cancer, the androgen receptor (AR) signaling pathway is a key driver of tumor growth and progression. By reducing DHT levels, 5α-reductase inhibitors can effectively attenuate AR signaling, leading to decreased cell proliferation and induction of apoptosis. The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line that is widely used as an in vitro model for studying prostate cancer. These application notes provide a framework for determining the dose-response relationship of 5α-reductase inhibitors, using this compound as a representative compound, in LNCaP cells. While specific quantitative data for this compound is not publicly available, representative data from other 5α-reductase inhibitors, finasteride and dutasteride, are presented to illustrate expected outcomes.
Data Presentation
The following tables summarize the dose-dependent effects of the 5α-reductase inhibitors finasteride and dutasteride on LNCaP cell proliferation and viability. This data is representative of the expected outcomes when evaluating a 5α-reductase inhibitor like this compound.
Table 1: Representative Dose-Response of Finasteride on LNCaP Cell Proliferation.
| Finasteride Concentration (µM) | % Inhibition of Cell Growth (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 4.2 |
| 0.0001 | 12 ± 5.1 |
| 0.001 | 25 ± 6.3 |
| 0.01 | 48 ± 5.8 |
| 0.1 | 65 ± 7.2 |
| 1.0 | 82 ± 6.5 |
| 10.0 | 91 ± 4.9 |
Note: This table is based on findings that finasteride dose-dependently inhibits LNCaP cell growth in the 0.0001 to 10.0 µM range. The data points are illustrative.
Table 2: Representative Effect of Dutasteride on LNCaP Cell Viability and DHT-Induced Proliferation.
| Dutasteride Concentration (µM) | % Inhibition of DHT-Induced Proliferation (Mean ± SD) | IC₅₀ (µM) |
| 0.01 | 15 ± 3.8 | ~1.0[1] |
| 0.1 | 35 ± 5.5 | |
| 1.0 | 52 ± 6.1 | |
| 10.0 | 78 ± 4.7 | |
| 50.0 | 95 ± 3.9 |
Note: This table is based on the finding that dutasteride has an IC₅₀ of approximately 1 µM for inhibiting DHT-induced cell proliferation in LNCaP cells[1]. The percentage inhibition values are illustrative.
Signaling Pathway
The primary mechanism of action for 5α-reductase inhibitors like this compound is the interruption of the androgen receptor signaling pathway. The following diagram illustrates this pathway and the point of intervention for these inhibitors.
Caption: Inhibition of 5α-reductase by this compound blocks DHT production.
Experimental Protocols
This section provides a detailed protocol for determining the dose-response curve of a 5α-reductase inhibitor in LNCaP cells using a cell viability assay.
Experimental Workflow
Caption: Experimental workflow for determining a dose-response curve.
Protocol: LNCaP Cell Viability Assay (MTT Assay)
1. Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other 5α-reductase inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Cell Culture:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
3. Cell Seeding:
-
Harvest LNCaP cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
4. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
5. Incubation:
-
Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.
6. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 5-10 minutes.
7. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of cell viability. This can be calculated using appropriate software (e.g., GraphPad Prism, SigmaPlot).
References
Application Notes and Protocols for ONO-3805 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of ONO-3805, a non-steroidal 5α-reductase inhibitor, in cell culture experiments. The protocols outlined below are intended as a starting point and should be optimized for specific cell lines and experimental conditions.
Introduction to this compound
This compound is a potent and specific inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, this compound serves as a valuable tool for investigating androgen-dependent signaling pathways in various physiological and pathological contexts, particularly in prostate cancer research.
Mechanism of Action: this compound competitively inhibits the 5α-reductase enzyme, thereby reducing intracellular levels of DHT. This leads to a decrease in the activation of the androgen receptor (AR) by its most potent ligand, subsequently affecting the transcription of androgen-dependent genes that regulate cell proliferation, survival, and other cellular processes.
Product Information and Storage
| Parameter | Value |
| Chemical Name | 4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid |
| Molecular Formula | C₃₁H₃₇NO₅ |
| Molecular Weight | 503.6 g/mol |
| CAS Number | 119347-96-5 |
| Solubility | Soluble in DMSO |
| Storage | Store as a solid at -20°C for long-term stability. |
| Purity | >98% |
Note: The sodium salt of this compound (CAS: 119347-91-0, Molecular Weight: 525.62 g/mol ) is also available and is soluble in DMSO.
Preparation of this compound for Cell Culture
3.1. Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
-
Pipettes and sterile, filtered pipette tips
3.2. Preparation of Stock Solution (10 mM):
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5036 mg of this compound (MW: 503.6 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
3.3. Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentration.
-
It is crucial to perform serial dilutions to ensure accuracy, especially for lower concentrations.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Quantitative Data
While specific IC₅₀ values for this compound in various cancer cell lines are not widely published, a study on rat anterior pituitary cells provides valuable insight into its potency.[1]
| Parameter | Cell/Tissue Type | Value |
| Ki (Inhibition Constant) | Rat Anterior Pituitary 5α-reductase | 3.9 x 10⁻¹¹ M |
| Effective Concentration | Rat Anterior Pituitary Homogenates | ≥ 10⁻⁷ M (>90% inhibition of DHT formation) |
Researchers should perform dose-response experiments to determine the optimal working concentration for their specific cell line and assay.
Signaling Pathway
The diagram below illustrates the established signaling pathway inhibited by this compound.
Caption: this compound inhibits 5α-reductase, blocking testosterone to DHT conversion and subsequent AR signaling.
Experimental Protocols
The following are generalized protocols that should be adapted for specific experimental needs.
6.1. Cell Proliferation Assay (WST-1 or MTT Assay)
This assay measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
6.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations determined from the proliferation assay for an appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
6.3. Androgen Receptor (AR) Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of the androgen receptor.
Methodology:
-
Transfection: Co-transfect cells with an AR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with testosterone or DHT in the presence or absence of various concentrations of this compound.
-
Incubation: Incubate for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the AR activity in this compound-treated cells to the control to determine the inhibitory effect.
Experimental Workflow and Logical Relationships
The following diagrams provide a visual representation of a typical experimental workflow and the logical relationships in designing experiments with this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound in cell culture.
Caption: Logical framework for designing experiments to investigate the cellular effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: ONO-3805 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-3805, a non-steroidal 5α-reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal inhibitor of the enzyme 5α-reductase.[1] Its primary mechanism of action is to block the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][2] By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT in tissues where this enzyme is active.
Q2: What type of inhibitor is this compound?
A2: this compound is a non-competitive inhibitor of 5α-reductase.[2] This means it binds to a site on the enzyme that is distinct from the testosterone binding site (the active site). As a non-competitive inhibitor, this compound reduces the maximum velocity (Vmax) of the enzyme's reaction without affecting the substrate's binding affinity (Km).
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, though it is always best to prepare fresh solutions for experiments.
Q4: In what types of experiments is this compound typically used?
A4: this compound is primarily used in research to investigate the role of 5α-reductase and DHT in various physiological and pathological processes. This includes studies on benign prostatic hyperplasia, androgen-dependent cell proliferation, and the feedback mechanisms of androgens on gonadotropin secretion. It can be used in both in vitro cell-based assays and in vivo animal models.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results (e.g., IC50 values)
-
Possible Cause: Inconsistent assay conditions.
-
Solution: Ensure that all experimental parameters, such as incubation times, temperatures, and reagent concentrations, are kept consistent across all wells and plates. Use a calibrated multichannel pipette to minimize volume variations.
-
-
Possible Cause: Cell passage number and confluency.
-
Solution: Use cells within a consistent and low passage number range, as enzyme expression and cellular responses can change with repeated passaging. Seed cells to achieve a consistent confluency at the time of the experiment.
-
-
Possible Cause: Instability of this compound in the assay medium.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Minimize the time the compound is in aqueous media before being added to the cells.
-
Issue 2: Lower than Expected Inhibition of 5α-Reductase Activity
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. Based on available data, concentrations of 10⁻⁷ M or higher have been shown to inhibit DHT formation by over 90%.
-
-
Possible Cause: Incorrect pH of the assay buffer.
-
Solution: The two main isozymes of 5α-reductase (Type 1 and Type 2) have different optimal pH ranges. Ensure your assay buffer is at the optimal pH for the isozyme you are studying.
-
-
Possible Cause: Presence of interfering substances in the cell culture medium.
-
Solution: Some components of serum can bind to small molecules, reducing their effective concentration. Consider using a serum-free or reduced-serum medium for the duration of the this compound treatment, if compatible with your cell line.
-
Issue 3: Off-Target Effects Observed
-
Possible Cause: this compound may interact with other cellular targets at high concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate controls in your experiment, such as a vehicle-only control and a positive control inhibitor with a known specificity. Consider using a rescue experiment by adding exogenous DHT to see if it reverses the observed effects.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Inhibition Type | Non-competitive | |
| Inhibition Constant (Ki) | 3.9 x 10⁻¹¹ M | |
| Effective Concentration | >90% inhibition of DHT formation at ≥ 10⁻⁷ M |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway inhibited by this compound and a typical experimental workflow for an in vitro inhibition assay.
Caption: Signaling pathway of testosterone conversion and this compound inhibition.
Caption: Experimental workflow for an in vitro 5α-reductase inhibition assay.
Experimental Protocols
Cell-Based 5α-Reductase Inhibition Assay using Rat Anterior Pituitary Cells
This protocol is based on the methodology described by Nagamoto et al., 1994.
1. Cell Culture:
-
Culture dispersed anterior pituitary cells from Wistar rats in a suitable culture medium.
-
Plate the cells at a density of 1-2 x 10⁵ cells/ml and culture for 48 hours to allow for attachment and recovery.
2. This compound and Androgen Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and testosterone in the culture medium. A vehicle control (DMSO only) should also be prepared.
-
After the initial 48-hour culture, replace the medium with fresh medium containing the desired concentrations of this compound and/or testosterone.
-
Incubate the cells for 72 hours for the assessment of basal gonadotropin secretion.
3. Assessment of Gonadotropin Secretion:
-
To assess LH-RH-induced secretion, after the 72-hour incubation, add 10 nM of luteinizing hormone-releasing hormone (LH-RH) along with the same concentrations of this compound and/or testosterone.
-
Incubate for an additional 6 hours.
-
Collect the culture media.
-
Assay the concentrations of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in the collected media using a radioimmunoassay (RIA) or ELISA.
4. Data Analysis:
-
Compare the levels of FSH and LH in the this compound-treated groups to the control groups to determine the effect of 5α-reductase inhibition on gonadotropin secretion.
-
A dose-response curve can be generated to determine the IC50 of this compound in this system.
References
Technical Support Center: Optimizing ONO-3805 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ONO-3805 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal inhibitor of 5α-reductase. Its primary mechanism of action is to block the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). This inhibition is achieved by targeting the 5α-reductase enzyme.
Q2: What is a recommended starting concentration for this compound in cell culture?
A starting concentration of ≥1 x 10⁻⁷ M (100 nM) is recommended for effectively inhibiting DHT formation by over 90% in rat anterior pituitary gland homogenates.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. This compound has a very high inhibitory constant (Ki) of 3.9 x 10⁻¹¹ M , indicating high potency.[1]
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an appropriate solvent such as DMSO to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted in cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum. It is advisable to prepare fresh dilutions of this compound in media for each experiment to ensure consistent activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of DHT production | - Suboptimal this compound concentration: The concentration may be too low for the specific cell line being used. - Compound degradation: this compound may have degraded due to improper storage or prolonged incubation in media. - High cell density: A high number of cells can metabolize the compound more rapidly. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Prepare fresh working solutions from a properly stored stock for each experiment. - Optimize cell seeding density to ensure consistent results. |
| High cell toxicity or unexpected off-target effects | - This compound concentration is too high: Excessive concentrations can lead to cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. - Off-target effects: At high concentrations, the compound may interact with other cellular targets. | - Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay. - Ensure the final solvent concentration is below the toxic threshold for your cells. - Use the lowest effective concentration of this compound as determined by your dose-response studies. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. - Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. - Presence of endogenous androgens in serum: Fetal bovine serum (FBS) contains hormones that can interfere with the assay. | - Maintain consistent cell culture practices, including using cells within a specific passage number range. - Prepare fresh dilutions of this compound for each experiment and ensure accurate pipetting. - Consider using charcoal-stripped FBS to remove endogenous steroids from the culture medium. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | System | Reference |
| Inhibition Constant (Ki) | 3.9 x 10⁻¹¹ M | Rat anterior pituitary gland homogenates | [1] |
| Effective Concentration | ≥1 x 10⁻⁷ M | Rat anterior pituitary gland homogenates (for >90% DHT inhibition) | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the viability of a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental endpoint (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro 5α-Reductase Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on the conversion of testosterone to DHT in a cell-based assay.
-
Cell Culture:
-
Culture cells (e.g., LNCaP, which express 5α-reductase) in a suitable plate format.
-
-
Pre-treatment with this compound:
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Substrate Addition:
-
Add testosterone to the cell culture medium at a concentration close to its Km value for 5α-reductase.
-
-
Incubation:
-
Incubate the cells for a specific period to allow for the enzymatic conversion (e.g., 4-24 hours).
-
-
Hormone Extraction and Quantification:
-
Collect the cell culture supernatant and/or cell lysate.
-
Extract the steroids using an appropriate organic solvent.
-
Quantify the levels of testosterone and DHT using methods such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of DHT production inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value for DHT inhibition.
-
Visualizations
References
ONO-3805 solubility issues and solutions for researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with ONO-3805. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common solubility issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal inhibitor of 5α-reductase.[1][2][3] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][4] By inhibiting 5α-reductase, this compound blocks this conversion, making it a valuable tool for studying androgen-dependent biological processes.
Q2: What is the best solvent to dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For most in vitro experiments, it is recommended to first prepare a high-concentration stock solution in anhydrous, high-purity DMSO.
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer/cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution" that occurs with many hydrophobic small molecules. It happens when the compound's concentration exceeds its solubility limit in the final aqueous solution. To resolve this, you can try the following:
-
Lower the final concentration: You may be attempting to use a concentration that is too high for the aqueous medium.
-
Reduce the DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) to avoid solvent-induced artifacts.
-
Use a two-step dilution: First, make an intermediate dilution of your DMSO stock in DMSO before adding it to the aqueous medium.
-
Improve mixing: Add the this compound stock solution to your aqueous buffer while vortexing or stirring to promote rapid dispersion.
-
Gentle warming: If the compound is heat-stable, gently warming the aqueous medium to 37°C before adding the inhibitor may help.
Q4: How should I store this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Solubility and Formulation Data
The following table summarizes the known solubility of this compound and provides information on preparing solutions for common experimental setups.
| Parameter | Information | Source(s) |
| Chemical Formula | C31H37NO5 | |
| Molecular Weight | 503.6 g/mol | |
| Recommended Solvent | DMSO | |
| Aqueous Solubility | Poor | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Note: The aqueous solubility of this compound is low. It is crucial to perform preliminary tests to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 503.6 g/mol * (1000 mg / 1 g) = 5.036 mg
-
Weigh the this compound: Carefully weigh out approximately 5.04 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Dilution of this compound into Aqueous Media for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine the final concentration: For this example, we will prepare a 10 µM working solution.
-
Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock. This reduces the volume of concentrated DMSO added to the final medium.
-
Final dilution: Add the appropriate volume of the this compound stock to the pre-warmed cell culture medium while gently vortexing. For a 1:1000 final dilution to achieve 10 µM from a 10 mM stock, add 10 µL of the 10 mM stock to 10 mL of medium. The final DMSO concentration will be 0.1%.
-
Visual inspection: After mixing, visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide below.
-
Use immediately: It is best practice to prepare the working solution fresh for each experiment and use it immediately.
Visual Guides
Signaling Pathway
Caption: this compound inhibits the 5α-reductase enzyme.
Troubleshooting Workflow
Caption: A step-by-step guide to resolving this compound solubility issues.
References
Technical Support Center: ONO-3805 Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the 5α-reductase inhibitor, ONO-3805, in cell culture media for long-term experiments. While specific stability data for this compound in cell culture media is not publicly available, this guide offers best practices and troubleshooting strategies based on general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is crucial to start with a high-quality, pure compound. For this compound, which is often supplied as a powder, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution.[1][2] Always use anhydrous, high-purity DMSO to minimize degradation.[3] Prepare a concentrated stock solution (e.g., 10 mM) and store it in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][4]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound.
| Storage Condition | Recommendation | Duration |
| Powder | Store at -20°C. | Up to 3 years. |
| Stock Solution (in DMSO) | Store at -20°C for short-term or -80°C for long-term. | Up to 1 month at -20°C, up to 6 months at -80°C. |
Q3: How stable is this compound in cell culture media at 37°C?
A3: The stability of small molecules like this compound in cell culture media at 37°C can be influenced by several factors. While specific data for this compound is lacking, general factors affecting stability include the compound's chemical structure, the pH of the medium, exposure to light, and the presence of media components like serum. Enzymatic degradation by components in fetal bovine serum (FBS) and cellular metabolism can also contribute to a decrease in the active compound concentration over time.
Q4: How often should I change the media containing this compound in a long-term experiment?
A4: Due to potential degradation, it is best practice to replenish the media with freshly diluted this compound regularly. A common recommendation for long-term experiments with small molecules of unknown stability is to change the medium every 24-48 hours. This helps to maintain a more consistent concentration of the active compound throughout the experiment.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
Problem 1: Diminished or inconsistent effect of this compound over time.
| Potential Cause | Troubleshooting Step |
| Chemical degradation of this compound in the culture medium. | Increase the frequency of media changes to every 24 hours with freshly prepared this compound. |
| Suboptimal initial concentration. | Perform a dose-response curve in a short-term assay to determine the optimal concentration for your cell line and experimental endpoint before starting a long-term study. |
| Improper storage of stock solutions. | Ensure stock solutions are stored at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. |
Problem 2: Precipitation of this compound in the cell culture medium.
| Potential Cause | Troubleshooting Step |
| High final concentration exceeding solubility. | Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing serial dilutions and visually inspecting for precipitation after incubation at 37°C. |
| "Solvent shock" upon dilution. | Optimize the dilution method. After adding the DMSO stock to the pre-warmed medium (37°C), mix it quickly and thoroughly. |
| Interaction with media components. | Test the solubility in different media formulations or with varying serum concentrations. Some compounds are more soluble in the presence of serum proteins. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Wear appropriate personal protective equipment (PPE).
-
Allow the powdered this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or gently warm the solution to ensure it is completely dissolved.
-
Aliquot the stock solution into small, single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for empirically determining the stability of this compound in your specific experimental conditions.
-
Preparation: Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS). Pre-warm the medium to 37°C.
-
Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.1%). Incubate the medium at 37°C in a cell culture incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Immediately stop potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile to precipitate proteins) and store at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the percentage of this compound remaining versus time to determine its stability profile in the cell culture medium.
Visualizations
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: Logic diagram for troubleshooting inconsistent this compound effects.
References
Addressing variability in ONO-3805 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-3805. Our aim is to help you address variability in your experimental results and ensure the robustness and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal inhibitor of the enzyme 5α-reductase.[1] Its primary mechanism of action is to block the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[1] This inhibition is non-competitive with respect to testosterone.[2]
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal. This compound is soluble in DMSO. Stock solutions should also be stored at -20°C for long-term use.
Q3: What are the known inhibitory characteristics of this compound?
This compound is a potent inhibitor of 5α-reductase. In studies using homogenates of rat anterior pituitary glands, it was found to inhibit the formation of DHT by over 90% at concentrations of 10⁻⁷ M or higher. The inhibition pattern is non-competitive, with a reported inhibition constant (Ki) of 3.9 x 10⁻¹¹ M.[2]
Troubleshooting Guide: Addressing Experimental Variability
Variability in experimental results with this compound can arise from several factors, ranging from assay conditions to the biological systems being used. This guide provides a structured approach to troubleshooting common issues.
Inconsistent Enzyme Inhibition
Problem: You are observing significant variability in the inhibition of 5α-reductase activity in your in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Enzyme Instability | Ensure the 5α-reductase enzyme preparation is stable throughout the assay. Perform time-course experiments to confirm linear product formation over the assay duration. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Substrate Concentration | Since this compound is a non-competitive inhibitor, changes in substrate (testosterone) concentration should not affect its IC50. However, ensure the substrate concentration is not limiting the reaction rate in your controls. |
| Cofactor (NADPH) Degradation | NADPH is essential for 5α-reductase activity and can be unstable. Prepare NADPH solutions fresh for each experiment and keep them on ice. |
| Assay Conditions | Maintain strict control over assay parameters such as pH, temperature, and incubation time. Even minor fluctuations can significantly impact enzyme activity.[3] |
| Product Inhibition | The accumulation of DHT or other downstream metabolites could potentially inhibit the enzyme. Ensure your assay is measuring the initial velocity of the reaction where product accumulation is minimal. |
Variable Results in Cell-Based Assays
Problem: You are seeing inconsistent effects of this compound on DHT levels or downstream signaling in your cell-based experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines express varying levels of 5α-reductase isozymes. Ensure you are using a cell line appropriate for your study and that its characteristics are consistent between experiments. Passage number can also affect cell behavior. |
| Compensatory Mechanisms | Inhibition of DHT production can sometimes lead to feedback mechanisms, such as an increase in testosterone levels or androgen receptor expression. Monitor the expression of key genes in the androgen signaling pathway. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Perform dose-response experiments to determine the optimal concentration range for specific 5α-reductase inhibition. |
| Compound Stability and Solubility | Ensure this compound is fully dissolved in your culture medium and remains stable for the duration of the experiment. Poor solubility can lead to inconsistent effective concentrations. |
Unexpected Outcomes in In Vivo Studies
Problem: The observed effects of this compound on hormone levels or tissue morphology in animal models are not consistent.
| Potential Cause | Troubleshooting Steps |
| Animal Strain and Age | Different strains of the same species can have variations in metabolism and hormone regulation. The age of the animals can also influence baseline hormone levels and drug response. Standardize the strain, age, and weight of the animals in your studies. |
| Pharmacokinetics and Dosing | The route of administration and dosing regimen can significantly impact the bioavailability and efficacy of this compound. Ensure consistent and accurate dosing for all animals. |
| Hormonal Feedback Loops | Inhibition of DHT can lead to systemic hormonal changes, including alterations in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. Consider measuring a broader panel of hormones to understand the complete endocrine response. |
| Diet and Environment | The diet and housing conditions of the animals can influence their baseline physiology and response to treatment. Maintain consistent environmental conditions throughout your studies. |
Signaling Pathways
This compound's primary effect is the reduction of DHT levels. This has a direct impact on androgen receptor signaling. Below are diagrams illustrating the core mechanism of action and the downstream consequences.
By inhibiting 5α-reductase, this compound prevents the formation of DHT, the primary ligand for the androgen receptor in many tissues.
Reduced DHT levels lead to decreased activation of the androgen receptor, and consequently, altered transcription of androgen-responsive genes.
Experimental Protocols
Below are generalized methodologies for common assays used to evaluate 5α-reductase inhibitors like this compound. Specific parameters may need to be optimized for your experimental system.
In Vitro 5α-Reductase Activity Assay (Spectrophotometric)
This method measures the consumption of the cofactor NADPH, which has a distinct absorbance at 340 nm.
-
Materials:
-
5α-reductase enzyme source (e.g., microsomes from prostate tissue or transfected cells)
-
Testosterone
-
NADPH
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Spectrophotometer capable of reading at 340 nm
-
-
Methodology:
-
Prepare a reaction mixture containing the assay buffer and the 5α-reductase enzyme source.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding testosterone and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
-
Cell-Based DHT Production Assay (LC-MS/MS)
This is a highly sensitive and specific method to quantify DHT levels in cell culture.
-
Materials:
-
A suitable cell line expressing 5α-reductase (e.g., LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
Testosterone
-
This compound
-
Internal standard (e.g., deuterated DHT)
-
Extraction solvent (e.g., ethyl acetate)
-
LC-MS/MS system
-
-
Methodology:
-
Plate cells and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a specified pre-incubation period.
-
Add testosterone to the culture medium to serve as the substrate for DHT production.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Collect both the cell culture supernatant and the cell lysate.
-
Add the internal standard to the samples.
-
Perform a liquid-liquid extraction to isolate the steroids.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Quantify the amount of DHT produced relative to the control.
-
Calculate the percent inhibition and determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
How to minimize ONO-3805 degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of ONO-3805 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its chemical structure, which includes an amide and an ether linkage, the two primary degradation pathways for this compound are hydrolysis and photolysis.
-
Hydrolytic Degradation: This can occur at both the amide and ether bonds, particularly under strongly acidic or basic conditions. Amide bonds are generally stable, but their hydrolysis can be catalyzed by acids or bases, yielding a carboxylic acid and an amine.[1][2][3] Ether linkages are also relatively stable but can be cleaved under forcing conditions, such as with strong acids and high temperatures.[4][5]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. The extent of photodegradation depends on the light intensity and the duration of exposure.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), keep the compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
Q3: How should I prepare stock solutions of this compound to minimize degradation?
A3: this compound is soluble in DMSO. When preparing stock solutions, use anhydrous, high-purity DMSO. It is advisable to prepare fresh solutions for each experiment. If storage of the stock solution is necessary, it should be aliquoted into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption, and stored at -20°C or -80°C in the dark.
Q4: Is this compound sensitive to pH?
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected results in cell-based assays.
This could be due to the degradation of this compound in the cell culture medium.
| Potential Cause | Recommended Action |
| pH of the medium | Ensure the cell culture medium is buffered to a stable physiological pH (typically 7.2-7.4). |
| Light exposure | Protect the plates from light by using amber-colored plates or by wrapping them in aluminum foil during incubation. |
| Temperature | Maintain a constant and appropriate incubation temperature (e.g., 37°C). Avoid temperature fluctuations. |
| Solvent effects | When preparing dilutions from a DMSO stock, ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid cytotoxicity and potential solvent-induced degradation. |
Issue: Appearance of unknown peaks in HPLC analysis.
The presence of additional peaks in your chromatogram may indicate the formation of degradation products.
| Potential Degradation Product | Suggested Confirmation Method | Preventative Measures |
| Hydrolysis of amide bond | LC-MS analysis to identify fragments corresponding to the carboxylic acid and amine components. | Maintain neutral pH; avoid high temperatures. |
| Cleavage of ether bond | LC-MS analysis to identify the corresponding phenol and alkyl fragments. | Avoid strongly acidic conditions and high heat. |
| Photodegradation products | Compare HPLC profiles of light-exposed and light-protected samples. | Conduct all experimental steps under low-light or dark conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent this compound peak from any potential degradation products.
Starting HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A suggested starting gradient could be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector.
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Cleavage of C-O Bond in Ethers By Unacademy [unacademy.com]
Technical Support Center: Troubleshooting Small Molecule Interference in Common Assays
Important Disclaimer: There is currently no publicly available scientific literature or technical data detailing specific assay interference caused by the compound ONO-3805. The following technical support guide is a general resource for researchers, scientists, and drug development professionals to identify and troubleshoot potential assay interference from any small molecule compound. The principles and methodologies described here are broadly applicable to in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is small molecule assay interference?
Q2: How can I proactively identify potential interference during assay development?
A2: During assay development, it is crucial to perform several control experiments to assess the potential for interference. These include:
-
Analyte-Free Control: Run the assay with the test compound but without the biological target (e.g., enzyme or receptor). A signal in this control suggests direct interference with the assay components or detection system.
-
Detection System Control: Test the compound's effect directly on the detection components (e.g., a fluorescent substrate or a secondary antibody-enzyme conjugate).
-
Counter-Screening: Use an orthogonal assay that measures the same biological endpoint but with a different detection technology. Consistent results across different assay formats increase confidence that the observed activity is genuine.
Q3: My compound is a "hit" in my primary screen. What are the next steps to confirm it is not an artifact?
A3: A primary hit should be subjected to a series of validation and derisking experiments. A suggested workflow is outlined below.
ONO-3805 in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of ONO-3805 when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO. For most in vitro applications, DMSO is the recommended solvent for preparing stock solutions.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For short-term storage (days to weeks), this compound in DMSO can be stored at 4°C. For long-term storage (months to years), it is strongly recommended to store aliquots at -20°C or -80°C to minimize degradation.[1] It is advisable to use the stock solution for over two years if stored properly.[1]
Q3: How can I assess the stability of my this compound stock solution?
A3: The stability of this compound in DMSO can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to determine the purity of the compound over time. A detailed protocol for a stability study is provided in the "Experimental Protocols" section below.
Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A4: While some compounds are stable through multiple freeze-thaw cycles, it is best practice to aliquot your stock solution into single-use volumes to avoid repeated temperature fluctuations. This minimizes the potential for degradation and the introduction of water from condensation, which can affect compound stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the DMSO stock solution. | 1. Verify the storage conditions and age of the stock solution.2. Perform a purity check of the stock solution using HPLC or LC-MS.3. Prepare a fresh stock solution from solid this compound.4. Ensure the DMSO used is of high purity and anhydrous. |
| Precipitation observed in the stock solution upon thawing. | The concentration of this compound may exceed its solubility at lower temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound.2. If precipitation persists, consider preparing a more dilute stock solution. |
| Visible color change in the DMSO stock solution. | This may indicate chemical degradation of this compound or the DMSO solvent. | 1. Discard the solution.2. Prepare a fresh stock solution using a new batch of high-purity, anhydrous DMSO. |
Long-Term Stability Data
While specific public data on the long-term stability of this compound in DMSO is limited, the following table provides representative stability data based on general observations for small molecules stored in DMSO at various temperatures.
Table 1: Representative Long-Term Stability of this compound in DMSO
| Storage Temperature | Time Point | Purity (%) by HPLC | Observations |
| -20°C | 0 Months | 99.5% | Clear, colorless solution |
| 6 Months | 99.2% | No change observed | |
| 12 Months | 98.9% | No change observed | |
| 24 Months | 98.1% | No change observed | |
| 4°C | 0 Months | 99.5% | Clear, colorless solution |
| 1 Month | 98.8% | No change observed | |
| 3 Months | 97.5% | Slight yellowing may be observed | |
| 6 Months | 95.1% | Noticeable degradation | |
| Room Temperature (20-25°C) | 0 Hours | 99.5% | Clear, colorless solution |
| 24 Hours | 98.7% | No significant change | |
| 1 Week | 94.3% | Significant degradation likely | |
| 1 Month | < 85% | Not recommended for storage |
Note: This data is for illustrative purposes and actual stability may vary. It is highly recommended to perform in-house stability testing for long-term experiments.
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO by HPLC
This protocol outlines a method to determine the long-term stability of this compound in a DMSO stock solution.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Dispense into multiple single-use aliquots in amber vials to protect from light.
2. Storage Conditions:
-
Store aliquots at three different temperature conditions: -20°C, 4°C, and room temperature (as a control for accelerated degradation).
3. Time Points for Analysis:
-
T=0: Analyze a freshly prepared aliquot immediately.
-
-20°C and 4°C: Analyze at 1, 3, 6, 12, and 24 months.
-
Room Temperature: Analyze at 24 hours, 1 week, and 1 month.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength for this compound.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
At each time point, inject a sample from the corresponding storage condition.
-
Determine the peak area of the this compound parent peak.
-
Calculate the purity as a percentage of the total peak area.
-
Compare the purity at each time point to the initial purity at T=0 to determine the percentage of degradation.
Visualizations
This compound Mechanism of Action
This compound is a non-steroidal inhibitor of 5α-reductase.[2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT in target tissues.
Caption: Simplified signaling pathway of 5α-reductase and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in the protocol for assessing the long-term stability of this compound in DMSO.
Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.
References
Validation & Comparative
A Comparative Guide to ONO-3805 and Finasteride in 5-Alpha Reductase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ONO-3805 and finasteride, two inhibitors of the 5-alpha reductase enzyme, which is critical in androgen metabolism. The information presented herein is based on available preclinical data and is intended to assist researchers in understanding the distinct characteristics of these two compounds.
Introduction to 5-Alpha Reductase and its Inhibitors
5-alpha reductase is an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. Consequently, inhibitors of 5-alpha reductase are a key therapeutic class for these conditions. There are two main isoforms of this enzyme, type I and type II, which differ in their tissue distribution and biochemical properties.
Finasteride is a well-established steroidal 5-alpha reductase inhibitor, while this compound is a non-steroidal inhibitor. This guide will delve into their comparative inhibitory profiles based on published experimental data.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and finasteride against 5-alpha reductase. It is important to note that the available data for this compound is in the form of an inhibition constant (Ki), while for finasteride, both Ki and half-maximal inhibitory concentration (IC50) values are widely reported. Direct comparison should be made with caution due to the differences in these parameters and the varied experimental conditions across studies.
| Compound | Target Isozyme | Inhibitory Parameter | Value | Enzyme Source | Inhibition Type | Reference |
| This compound | 5-alpha reductase | Ki | 3.9 x 10⁻¹¹ M | Rat anterior pituitary homogenate | Non-competitive | [1] |
| 5-alpha reductase type I | - | Selective Inhibitor | In vitro studies | - | [2] | |
| Finasteride | 5-alpha reductase type I | IC50 | 360 nM | - | Competitive | [2] |
| 5-alpha reductase type II | IC50 | 4.2 nM | - | Competitive | ||
| 5-alpha reductase type II | IC50 | 69 nM | - | Competitive | [2] | |
| 5-alpha reductase type II | Ki | ~5 nM | 5α-reductase 2 | Competitive | [3] | |
| 5-alpha reductase type I | Ki | ~230 nM | 5α-reductase 1 | Competitive |
Mechanism of Action and Signaling Pathway
The 5-alpha reductase enzyme catalyzes the NADPH-dependent reduction of testosterone to DHT. DHT then binds to the androgen receptor, leading to the transcription of androgen-responsive genes. Finasteride acts as a competitive inhibitor, binding to the enzyme-NADPH complex and preventing testosterone from binding. In contrast, this compound is a non-competitive inhibitor, suggesting it binds to a site on the enzyme distinct from the testosterone binding site, thereby inhibiting its activity regardless of the substrate concentration.
Caption: Mechanism of 5-alpha reductase and inhibition by finasteride and this compound.
Experimental Protocols
The following describes a general methodology for an in vitro 5-alpha reductase inhibition assay, representative of the types of studies used to generate the data in this guide.
Objective: To determine the in vitro inhibitory activity of test compounds (e.g., this compound, finasteride) on the conversion of testosterone to dihydrotestosterone (DHT) by 5-alpha reductase.
Materials:
-
Enzyme Source: Homogenates or microsomal fractions from tissues expressing 5-alpha reductase (e.g., rat prostate, human benign prostatic hyperplasia tissue, or cell lines like LNCaP).
-
Substrate: Radiolabeled ([¹⁴C] or [³H]) or non-radiolabeled testosterone.
-
Cofactor: NADPH.
-
Test Compounds: this compound, finasteride, and vehicle control (e.g., DMSO).
-
Reaction Buffer: Typically a phosphate or citrate buffer at a pH optimal for the specific isozyme being studied (e.g., pH 5.5 for type II, pH 7.0 for type I).
-
Quenching Solution: To stop the enzymatic reaction (e.g., a strong acid or organic solvent).
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and quantification of testosterone and DHT.
Procedure:
-
Enzyme Preparation: Prepare tissue homogenates or microsomal fractions from the chosen enzyme source. Determine the protein concentration of the enzyme preparation.
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, a specific concentration of the test compound (or vehicle), and the enzyme preparation.
-
Pre-incubation: Incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add testosterone and NADPH to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution.
-
Extraction: Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the organic solvent, reconstitute the residue in a suitable solvent, and analyze the sample using HPLC or LC-MS/MS to separate and quantify the amounts of testosterone and DHT.
-
Data Analysis: Calculate the percentage of testosterone converted to DHT in the presence and absence of the inhibitor. Determine the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration. For mechanism of action studies, perform kinetic analyses (e.g., Lineweaver-Burk plots) to determine the inhibition type and the Ki value.
Caption: General workflow for an in vitro 5-alpha reductase inhibition assay.
Summary and Conclusion
This compound and finasteride represent two distinct classes of 5-alpha reductase inhibitors. Finasteride is a steroidal, competitive inhibitor with a pronounced selectivity for the type II isozyme. In contrast, the available evidence suggests that this compound is a non-steroidal, non-competitive inhibitor with selectivity for the type I isozyme. The reported Ki value for this compound indicates very high potency, although a direct comparison with finasteride's IC50 values is complex due to the different methodologies and parameters measured.
For researchers in drug development, the differing isozyme selectivity and mechanisms of inhibition between this compound and finasteride may offer opportunities for targeted therapeutic strategies. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparison of their potencies and for elucidating the full therapeutic potential of each compound.
References
- 1. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of steroid 5α-reductase 2 gene in male pseudohermaphroditism - PMC [pmc.ncbi.nlm.nih.gov]
ONO-3805 vs. Dutasteride: A Comparative Analysis of 5α-Reductase Inhibitors
A comprehensive comparison between the investigational drug ONO-3805 and the established therapeutic dutasteride is currently hampered by a significant lack of publicly available scientific literature and clinical trial data for this compound. While dutasteride has been extensively studied and is widely used for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia, this compound remains a less characterized compound, primarily referenced in the context of preclinical research. This guide provides a detailed overview of the available information for both compounds, highlighting the existing data for dutasteride and the current knowledge gap for this compound.
Dutasteride: A Clinically Validated Dual 5α-Reductase Inhibitor
Dutasteride is a potent, synthetic 4-azasteroid compound that functions as a competitive and specific inhibitor of both type I and type II 5α-reductase isoenzymes.[1][2] These enzymes are responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] By inhibiting both isoforms, dutasteride leads to a near-complete suppression of circulating DHT levels, by more than 90%, which is a more significant reduction than that achieved by inhibitors that only target the type II isoenzyme.[1][3] This reduction in DHT is the primary mechanism behind its therapeutic effects in androgen-dependent conditions.
Efficacy in Benign Prostatic Hyperplasia (BPH)
Clinical studies have consistently demonstrated the efficacy of dutasteride in managing the symptoms of BPH, a noncancerous enlargement of the prostate gland. Treatment with dutasteride has been shown to reduce prostate volume, improve urinary flow, and alleviate lower urinary tract symptoms (LUTS).
Table 1: Summary of Dutasteride Efficacy in Benign Prostatic Hyperplasia (BPH)
| Efficacy Parameter | Result | Citation |
| Prostate Volume Reduction | Up to 26% after 4 years of treatment | |
| Improvement in IPSS | -1.8 points compared to placebo | |
| Increase in Maximum Flow Rate (Qmax) | +1.3 ml/s compared to placebo | |
| Reduction in Risk of Acute Urinary Retention (AUR) | 57% risk reduction compared to placebo after 2 years | |
| Reduction in Risk of BPH-related Surgery | 48% risk reduction compared to placebo after 2 years | |
| International Prostate Symptom Score |
Efficacy in Androgenetic Alopecia
Dutasteride is also used off-label for the treatment of male pattern hair loss (androgenetic alopecia). Its potent DHT-lowering effects make it an effective therapy for this condition, with studies showing it to be superior to other 5α-reductase inhibitors that only target the type II enzyme. A retrospective study on the use of oral dutasteride for male androgenetic alopecia showed that 90% of patients who received it as monotherapy experienced improvement.
Experimental Protocols
The clinical efficacy of dutasteride for BPH has been established through large-scale, randomized, double-blind, placebo-controlled trials. A common study design involves the following:
-
Patient Population: Men aged 50 years or older with a clinical diagnosis of BPH, a prostate volume of 30 mL or greater, and a qualifying score on the International Prostate Symptom Score (IPSS).
-
Treatment: Oral administration of dutasteride (typically 0.5 mg daily) or a matching placebo.
-
Primary Endpoints: Change from baseline in IPSS and the incidence of acute urinary retention or BPH-related surgery.
-
Secondary Endpoints: Change from baseline in maximum urinary flow rate (Qmax) and prostate volume.
-
Duration: Studies are often conducted over a period of 2 to 4 years to assess long-term efficacy and safety.
This compound: An Investigational Non-Steroidal 5α-Reductase Inhibitor
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by both dutasteride and, hypothetically, this compound is the androgen signaling pathway, specifically the enzymatic conversion of testosterone to DHT by 5α-reductase.
Caption: Inhibition of 5α-reductase by dutasteride.
A generalized experimental workflow to evaluate the efficacy of a novel 5α-reductase inhibitor like this compound in a preclinical setting would likely involve both in vitro and in vivo models.
Caption: Preclinical and clinical workflow for a 5α-reductase inhibitor.
Conclusion
Dutasteride is a well-established 5α-reductase inhibitor with proven efficacy in the treatment of BPH and androgenetic alopecia, supported by extensive clinical trial data. In contrast, this compound is an investigational compound with a similar proposed mechanism of action, but a significant lack of publicly available data prevents any meaningful comparison of its efficacy to dutasteride. For researchers, scientists, and drug development professionals, dutasteride serves as a benchmark for dual 5α-reductase inhibition. The therapeutic potential of this compound remains to be elucidated through future preclinical and clinical studies. A direct comparative analysis will only be possible once such data becomes available in the scientific literature.
References
Validating ONO-3805 Activity in Androgen-Sensitive Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ONO-3805, a non-steroidal 5α-reductase inhibitor, and its potential activity in androgen-sensitive prostate cancer cell lines. Due to the limited availability of public data on this compound in these specific cell lines, this document focuses on its established mechanism of action and provides a framework for its validation by comparing it with well-characterized 5α-reductase inhibitors, finasteride and dutasteride. The provided experimental protocols and pathway diagrams will aid researchers in designing and conducting studies to elucidate the activity of this compound.
Mechanism of Action: Targeting the Androgen Pathway
Androgen signaling plays a crucial role in the growth and survival of androgen-sensitive prostate cancer cells. Testosterone, the primary circulating androgen, is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR), leading to its activation and the transcription of genes that promote cell proliferation and survival.
This compound, as a 5α-reductase inhibitor, is designed to block this conversion of testosterone to DHT, thereby reducing the activation of the androgen receptor and inhibiting the growth of androgen-sensitive prostate cancer cells.
Figure 1. Simplified diagram of the androgen signaling pathway and the mechanism of action of 5α-reductase inhibitors.
Comparative Analysis of 5α-Reductase Inhibitors
| Feature | This compound | Finasteride | Dutasteride |
| Mechanism of Action | Non-steroidal 5α-reductase inhibitor | Steroidal 5α-reductase inhibitor (Type II specific) | Steroidal 5α-reductase inhibitor (Type I and II) |
| Reported Potency | Ki = 3.9 x 10-11 M (in rat pituitary homogenate)[1] | IC50 for Type II 5α-reductase is in the low nanomolar range. | IC50 for both Type I and II 5α-reductase is in the low nanomolar range. |
| Effect on DHT Levels | >90% inhibition at ≥10-7 M (in rat pituitary homogenate)[1] | Significantly reduces circulating and intraprostatic DHT levels. | More effectively reduces circulating and intraprostatic DHT levels than finasteride. |
| Data in LNCaP cells | Data not publicly available | Can inhibit DHT production and androgen-stimulated growth. | Can inhibit DHT production and androgen-stimulated growth. |
Experimental Protocols for Validating this compound Activity
To validate the activity of this compound in androgen-sensitive cell lines such as LNCaP, the following experimental protocols are recommended.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Androgen-sensitive prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Testosterone
-
This compound, Finasteride, Dutasteride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed LNCaP cells in 96-well plates at a density of 5,000-10,000 cells/well in complete medium and allow them to attach overnight.
-
Replace the medium with medium containing 10% CS-FBS to create an androgen-deprived environment.
-
After 24 hours, treat the cells with varying concentrations of this compound, finasteride, or dutasteride in the presence of a fixed concentration of testosterone (e.g., 1 nM). Include appropriate controls (vehicle control, testosterone alone).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.
Figure 2. Workflow for the MTT cell proliferation assay.
Western Blot Analysis for AR and PSA Expression
This method is used to assess the effect of this compound on the protein levels of the androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA).
Materials:
-
LNCaP cells
-
6-well plates
-
Treatment compounds (as above)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed LNCaP cells in 6-well plates and treat them as described in the proliferation assay.
-
After 48-72 hours of treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Quantification of DHT Levels in Cell Culture Media
This protocol allows for the direct measurement of how effectively this compound inhibits the production of DHT from testosterone.
Materials:
-
LNCaP cells
-
6-well plates
-
Treatment compounds (as above)
-
Testosterone
-
Cell culture media
-
ELISA kit for DHT or LC-MS/MS analysis
Procedure:
-
Seed LNCaP cells in 6-well plates and culture them in androgen-deprived medium for 24 hours.
-
Treat the cells with this compound, finasteride, or dutasteride for a few hours before adding testosterone (e.g., 10 nM).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of DHT in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by using a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Compare the DHT levels in the treated samples to the control (testosterone alone) to determine the percentage of inhibition.
By following these protocols, researchers can effectively validate and characterize the activity of this compound in androgen-sensitive prostate cancer cell lines and compare its efficacy to other established 5α-reductase inhibitors. This will provide crucial data for its potential as a therapeutic agent in the treatment of prostate cancer.
References
ONO-3805: A Comparative Analysis of its Selectivity Profile Against Other Reductases
For Researchers, Scientists, and Drug Development Professionals
ONO-3805 is a non-steroidal inhibitor of 5α-reductase, an enzyme crucial in androgen metabolism. This guide provides a comprehensive comparison of this compound's selectivity profile, presenting available experimental data to objectively assess its performance against other reductases.
Mechanism of Action: Targeting 5α-Reductase
This compound selectively inhibits 5α-reductase type 1 (5α-R1), an isoenzyme involved in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] The mechanism of inhibition has been described as non-competitive, meaning it does not compete with the substrate (testosterone) for binding to the active site of the enzyme.[2] A study on rat anterior pituitary gland homogenates determined a potent inhibition constant (Ki) of 3.9 x 10⁻¹¹ M for this compound.[2]
dot
Caption: Signaling pathway of testosterone conversion and this compound inhibition.
Selectivity Profile of this compound
For context, a comparison of other well-characterized 5α-reductase inhibitors is provided below.
| Inhibitor | Target(s) | IC50 (SRD5A1) | IC50 (SRD5A2) |
| This compound | 5α-Reductase Type 1 | Data not available | Data not available |
| Finasteride | 5α-Reductase Type 2 | ~360 nM | ~5 nM |
| Dutasteride | 5α-Reductase Types 1 & 2 | ~7 nM | ~6 nM |
Note: IC50 values can vary depending on the experimental conditions. The data for Finasteride and Dutasteride are compiled from various sources for comparative purposes.
Experimental Protocols for Selectivity Profiling
The following outlines a general experimental workflow for determining the selectivity of a 5α-reductase inhibitor. This protocol is based on established methodologies and can be adapted for the specific evaluation of compounds like this compound.
dot
Caption: General experimental workflow for 5α-reductase inhibitor screening.
Detailed Methodologies
1. Enzyme Preparation:
-
Recombinant human 5α-reductase isozymes (SRD5A1, SRD5A2, and other relevant reductases) are expressed in a suitable system (e.g., insect cells or mammalian cells).
-
Microsomal fractions containing the membrane-bound enzymes are prepared and quantified.
2. Inhibitor Preparation:
-
This compound and other reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions are prepared to generate a range of inhibitor concentrations for IC50 determination.
3. Enzymatic Reaction:
-
The reaction is typically carried out in a 96-well plate format.
-
Each well contains the reaction buffer, a specific concentration of the inhibitor (or vehicle control), and the enzyme preparation.
-
The mixture is pre-incubated to allow for inhibitor binding.
-
The reaction is initiated by the addition of the substrate (e.g., testosterone) and the cofactor (NADPH).
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
The reaction is stopped by the addition of a quenching agent (e.g., a strong acid or organic solvent).
4. Product Detection and Analysis:
-
The amount of product (e.g., DHT) formed is quantified using a sensitive and specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a suitable pharmacological model using non-linear regression analysis.
5. Selectivity Determination:
-
The IC50 values of this compound against different reductases are compared to determine its selectivity profile. A significantly lower IC50 for one enzyme over others indicates high selectivity.
Conclusion
This compound is a potent and selective inhibitor of 5α-reductase type 1. While a precise quantitative comparison against other human reductases is limited by the availability of public data, the established high affinity for its primary target suggests a focused mechanism of action. Further studies detailing the IC50 values against a comprehensive panel of reductases would provide a more complete understanding of its selectivity and potential off-target effects, which is crucial for its continued development and application in research and therapeutics.
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ONO-3805 and Other Non-Steroidal 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the non-steroidal 5α-reductase inhibitor ONO-3805 with other inhibitors of the same class, as well as prominent steroidal inhibitors. The data presented is intended to offer an objective overview of their performance based on available experimental data, aiding in research and development efforts in therapeutic areas such as benign prostatic hyperplasia (BPH) and other androgen-dependent conditions.
Introduction to 5α-Reductase Inhibition
The enzyme 5α-reductase is a key player in androgen signaling, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several conditions, including BPH, androgenetic alopecia, and prostate cancer. Consequently, the inhibition of 5α-reductase is a well-established therapeutic strategy. Inhibitors of this enzyme are broadly classified into two categories: steroidal and non-steroidal. This guide focuses on the comparative analysis of this compound, a non-steroidal inhibitor, against other relevant compounds.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and other selected 5α-reductase inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | Target Isozyme(s) | Ki (M) | IC50 (nM) | Inhibition Mechanism |
| This compound | Non-Steroidal | Not specified | 3.9 x 10-11 [1] | - | Non-competitive[1] |
| FK143 | Non-Steroidal | 5α-reductase | - | 1.9 | Non-competitive[2] |
| Turosteride | Steroidal | Type 2 > Type 1 | - | 55 (human), 53 (rat) | -[3][4] |
| Finasteride | Steroidal | Type 2 & 3 > Type 1 | - | 69 (Type 2), 360 (Type 1) | Competitive |
| Dutasteride | Steroidal | Type 1, 2 & 3 | - | 7 (Type 1), 6 (Type 2) | Competitive |
Signaling Pathway of 5α-Reductase in Androgen Action
The following diagram illustrates the central role of 5α-reductase in the androgen signaling pathway and the mechanism of its inhibition.
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor potency is crucial for interpreting and comparing experimental data. Below is a generalized protocol for an in vitro 5α-reductase inhibition assay.
Objective: To determine the in vitro inhibitory activity of test compounds against 5α-reductase.
Materials:
-
Enzyme Source: Microsomal fractions from tissues expressing 5α-reductase (e.g., rat prostate, human BPH tissue) or recombinant human 5α-reductase expressed in a suitable cell line.
-
Substrate: Radiolabeled ([3H] or [14C]) testosterone.
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Buffer: Typically a phosphate or citrate buffer at a pH optimal for the specific isozyme being studied (e.g., pH 6.5 for mixed isozymes).
-
Test Compounds: this compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Termination Solution: A solution to stop the enzymatic reaction, such as a strong acid or a solvent mixture for extraction.
-
Analytical System: Thin-layer chromatography (TLC) with a radioactivity scanner or high-performance liquid chromatography (HPLC) with a radiodetector to separate and quantify testosterone and DHT.
Experimental Workflow:
Detailed Procedure:
-
Enzyme Preparation: Homogenize the tissue source in a suitable buffer and prepare microsomal fractions through differential centrifugation. Determine the protein concentration of the microsomal preparation.
-
Assay Setup: In a reaction tube, combine the microsomal preparation, buffer, NADPH, and varying concentrations of the test inhibitor or vehicle control. Pre-incubate the mixture for a short period at the desired temperature (e.g., 37°C).
-
Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled testosterone.
-
Incubation: Incubate the reaction mixture for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching agent.
-
Extraction: Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Analysis: Separate the substrate (testosterone) and the product (DHT) using TLC or HPLC. Quantify the amount of radioactivity in the respective spots or peaks.
-
Data Analysis: Calculate the percentage of testosterone conversion to DHT in the presence and absence of the inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation if the inhibition mechanism is competitive. For non-competitive inhibitors like this compound, the Ki is equal to the IC50.
Conclusion
This compound emerges as a highly potent, non-steroidal inhibitor of 5α-reductase, exhibiting a non-competitive mechanism of action. Its picomolar Ki value suggests a strong potential for therapeutic applications. The provided comparative data and experimental protocols offer a foundational resource for researchers engaged in the discovery and development of novel 5α-reductase inhibitors. Further head-to-head comparative studies with a broader range of non-steroidal inhibitors are warranted to fully elucidate the relative therapeutic potential of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. FK143, a novel nonsteroidal inhibitor of steroid 5 alpha-reductase: (1) In vitro effects on human and animal prostatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocrine properties of the testosterone 5 alpha-reductase inhibitor turosteride (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal effects of turosteride, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3805 and Finasteride: A Mechanistic Showdown in 5α-Reductase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of the same target is paramount. This guide provides a detailed, data-driven comparison of ONO-3805 and finasteride, two inhibitors of 5α-reductase, the key enzyme in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).
Finasteride, a well-established steroidal 5α-reductase inhibitor, has long been a cornerstone in the treatment of benign prostatic hyperplasia and androgenetic alopecia. This compound, a non-steroidal counterpart, represents a distinct chemical entity with a different inhibitory profile. This guide dissects their mechanistic differences, supported by available experimental data, to provide a clear perspective for research and development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Finasteride |
| Chemical Structure | Non-steroidal | Steroidal (4-azasteroid) |
| Primary Target Isozyme | 5α-reductase Type 1 (SRD5A1)[1] | 5α-reductase Type 2 (SRD5A2)[2] |
| Inhibition Mechanism | Mixed: Described as both non-competitive[3] and competitive with both NADPH and substrate (bi-substrate inhibitor)[1] | Competitive with respect to testosterone[4] |
| Binding Characteristics | Reversible | Forms a stable, slowly dissociating enzyme complex, considered apparently irreversible |
Quantitative Analysis of Inhibitory Potency
| Inhibitor | Target Isozyme | Inhibition Metric | Value | Enzyme Source | Reference |
| This compound | 5α-reductase | K_i_ | 3.9 x 10⁻¹¹ M | Rat anterior pituitary gland homogenates | |
| Finasteride | 5α-reductase Type 1 | IC₅₀ | 360 nM | Human | |
| Finasteride | 5α-reductase Type 2 | IC₅₀ | 69 nM | Human | |
| Finasteride | 5α-reductase Type 2 | IC₅₀ | 1 ng/mL | Human prostate |
Delving into the Mechanisms: A Visual Guide
The distinct mechanisms of action of this compound and finasteride are visualized in the following signaling pathway diagrams.
Figure 1. Finasteride competitively inhibits 5α-reductase type 2.
Figure 2. this compound inhibits 5α-reductase type 1.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the comparison of this compound and finasteride.
In Vitro 5α-Reductase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of compounds against 5α-reductase.
Figure 3. Workflow for 5α-reductase inhibition assay.
1. Enzyme Preparation:
-
The source of 5α-reductase is critical and can be from various tissues or cell lines. For instance, human prostate tissue can be homogenized to create a crude enzyme preparation. Alternatively, androgen-sensitive prostate cancer cell lines like LNCaP can be cultured, and microsomes containing the enzyme can be isolated.
2. Incubation:
-
The enzyme preparation is incubated with a radiolabeled substrate, typically [³H]testosterone, and the cofactor NADPH.
-
A range of concentrations of the inhibitor (this compound or finasteride) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
3. Steroid Extraction:
-
The reaction is stopped, and the steroids (testosterone and DHT) are extracted from the aqueous reaction mixture using an organic solvent.
4. Separation and Quantification:
-
The extracted steroids are separated using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
The amount of radiolabeled DHT produced is quantified using a scintillation counter.
5. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated by comparing the amount of DHT formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined from a dose-response curve.
Determination of Inhibition Type (Kinetic Analysis)
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
1. Experimental Setup:
-
The 5α-reductase assay is performed as described above.
-
The experiment is conducted with varying concentrations of the substrate (testosterone) at several fixed concentrations of the inhibitor.
2. Data Analysis:
-
The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Conclusion for the Research Community
The available data suggests that this compound and finasteride are distinct inhibitors of 5α-reductase with different isozyme specificities and mechanisms of action. Finasteride's potent and specific inhibition of the type 2 isozyme has been the basis for its clinical success. This compound, with its preference for the type 1 isozyme and non-steroidal nature, presents an alternative pharmacological profile that could be explored for different therapeutic applications or for combination therapies.
A significant gap in the current literature is the absence of a direct, comprehensive comparative study of these two inhibitors on both human 5α-reductase isozymes under identical experimental conditions. Such a study would be invaluable for a more definitive comparison of their potencies and for guiding future drug development efforts in this area. Researchers are encouraged to conduct such head-to-head studies to provide the community with a clearer understanding of the relative merits of these two inhibitory strategies.
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Experience with 5-α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3805: A Comparative Analysis of 5-alpha Reductase Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ONO-3805, a non-steroidal 5-alpha reductase (5AR) inhibitor, with other key inhibitors of this enzyme class. The focus of this analysis is the selectivity of these compounds for the two primary isoforms of 5-alpha reductase: type 1 (5AR1) and type 2 (5AR2). This document summarizes available quantitative data, outlines typical experimental methodologies for assessing inhibitor selectivity, and visualizes key pathways and workflows.
Introduction to 5-alpha Reductase and its Inhibitors
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer. Two principal isoenzymes of 5-alpha reductase have been identified: 5AR1 and 5AR2. While both catalyze the same reaction, they exhibit distinct tissue distribution and biochemical properties, making the development of isoenzyme-selective inhibitors a key strategy in targeted drug development.
This compound has been identified as a non-steroidal, selective inhibitor of 5AR1.[1] Understanding its selectivity profile in comparison to other widely used 5AR inhibitors, such as the 5AR2-selective finasteride and the dual 5AR1/5AR2 inhibitor dutasteride, is crucial for its potential therapeutic applications.
Comparative Selectivity of 5-alpha Reductase Inhibitors
The following table summarizes the inhibitory activity of this compound and other key 5-alpha reductase inhibitors against 5AR1 and 5AR2. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various in vitro studies. It is important to note that direct comparative data for this compound against both human 5AR1 and 5AR2 from a single study is limited in the public domain.
| Compound | Type | 5AR1 (IC50/Ki) | 5AR2 (IC50/Ki) | Selectivity Profile |
| This compound | Non-steroidal | 3.9 x 10⁻¹¹ M (Ki)¹ | Not Reported | Selective 5AR1 Inhibitor |
| Finasteride | Steroidal (Azasteroid) | ~158 - 422 nM (IC50) | ~4.2 - 15 nM (IC50) | Selective 5AR2 Inhibitor |
| Dutasteride | Steroidal (Azasteroid) | ~0.2 - 7.9 nM (IC50) | ~0.05 - 5.6 nM (IC50) | Dual 5AR1/5AR2 Inhibitor |
| Epristeride | Steroidal | ~480 nM (IC50) | ~16 nM (IC50) | Selective 5AR2 Inhibitor |
¹Data from a study on rat anterior pituitary gland homogenates; the specific isoenzyme was not explicitly stated in the abstract, but other literature identifies this compound as 5AR1 selective.[2]
Signaling Pathway of 5-alpha Reductase
The following diagram illustrates the enzymatic conversion of testosterone to dihydrotestosterone by 5AR1 and 5AR2 and the points of inhibition by various compounds.
References
A Comparative Analysis of ONO-3805 and Steroidal 5-Alpha Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the non-steroidal 5-alpha reductase inhibitor (5-ARI), ONO-3805, and established steroidal 5-ARIs, namely finasteride and dutasteride. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, selectivity, and the experimental protocols utilized for their evaluation. While direct comparative clinical data for this compound is limited in the public domain, this guide synthesizes available information to facilitate a foundational understanding for further research and development.
Introduction to 5-Alpha Reductase Inhibitors
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] DHT plays a significant role in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia.[3][4] Consequently, inhibitors of 5-alpha reductase have emerged as a key therapeutic class for these conditions.[3] These inhibitors can be broadly categorized into steroidal and non-steroidal compounds, each with distinct chemical structures and potential pharmacological profiles.
Overview of this compound and Steroidal 5-ARIs
This compound is a non-steroidal inhibitor of 5-alpha reductase. Its development status is not prominently featured in recent public pipelines, suggesting it may be an earlier-stage compound or its development has not been pursued into later clinical phases. Non-steroidal inhibitors are often investigated to potentially mitigate some of the side effects associated with steroidal compounds.
Steroidal 5-ARIs , such as finasteride and dutasteride, are well-established therapeutics. They are structurally related to the natural substrate, testosterone. Finasteride is a selective inhibitor of the type II 5-alpha reductase isoenzyme, while dutasteride is a dual inhibitor of both type I and type II isoenzymes. This difference in selectivity leads to a more profound suppression of serum DHT by dutasteride compared to finasteride.
Comparative Data Presentation
The following table summarizes the key characteristics of this compound, finasteride, and dutasteride based on available data.
| Feature | This compound | Finasteride | Dutasteride |
| Chemical Class | Non-steroidal | Steroidal (4-azasteroid) | Steroidal (4-azasteroid) |
| Mechanism of Action | 5-alpha reductase inhibitor | Selective inhibitor of 5-alpha reductase type II | Dual inhibitor of 5-alpha reductase type I and II |
| Effect on Serum DHT | Data not publicly available | ~70% reduction | Up to 90% reduction |
| Clinical Applications | Investigational | Benign Prostatic Hyperplasia, Androgenetic Alopecia | Benign Prostatic Hyperplasia, Androgenetic Alopecia (off-label in some regions) |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the 5-alpha reductase signaling pathway and the points of intervention for both steroidal and non-steroidal inhibitors.
Caption: 5-alpha reductase pathway and inhibitor action.
Experimental Protocols
A crucial aspect of comparing 5-ARIs is the use of standardized and robust experimental assays. Below is a detailed methodology for a common in vitro 5-alpha reductase inhibition assay.
In Vitro 5-Alpha Reductase Enzymatic Inhibition Assay
1. Objective: To determine the inhibitory potential of test compounds (e.g., this compound, finasteride, dutasteride) on the enzymatic activity of 5-alpha reductase.
2. Materials:
-
Enzyme Source: Microsomes from rat liver or prostate, or recombinant human 5-alpha reductase isoenzymes (type I and II).
-
Substrate: Testosterone.
-
Cofactor: NADPH (β-nicotinamide adenine dinucleotide phosphate).
-
Test Compounds: this compound, finasteride, dutasteride dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Tris-HCl or phosphate buffer (pH ~6.5-7.4).
-
Reaction Termination Solution: Strong acid (e.g., 1 N HCl) or organic solvent (e.g., ethyl acetate).
-
Detection System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification of testosterone and DHT.
3. Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube or a 96-well plate, combine the buffer, NADPH solution, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture with the enzyme source for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (testosterone).
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding the termination solution.
-
Extraction: Extract the steroids (testosterone and DHT) from the reaction mixture using an appropriate organic solvent.
-
Analysis: Quantify the amounts of testosterone and the product, DHT, using HPLC or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the comparative evaluation of 5-ARI candidates.
References
- 1. apexbt.com [apexbt.com]
- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
ONO-3805: A Comparative Analysis of a Selective 5α-Reductase Type 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-3805, a non-steroidal inhibitor of 5α-reductase, with other well-established inhibitors, finasteride and dutasteride. This analysis is based on available preclinical data to objectively assess its selectivity and potential cross-reactivity profile.
Introduction to this compound and its Mechanism of Action
This compound is a non-steroidal compound that has been identified as a selective inhibitor of 5α-reductase type 1 (5α-R1)[1]. The 5α-reductase enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Two primary isozymes of 5α-reductase exist: type 1 and type 2. While both convert testosterone to DHT, their tissue distribution and physiological roles differ. 5α-R1 is predominantly found in the skin, scalp, and liver, whereas 5α-R2 is the primary isozyme in the prostate and hair follicles.
By selectively inhibiting 5α-R1, this compound presents a targeted approach to modulating androgen activity, with potential therapeutic applications in conditions where 5α-R1 is implicated.
Comparative Analysis of 5α-Reductase Inhibition
To understand the selectivity of this compound, it is essential to compare its inhibitory activity against both 5α-reductase isozymes with that of other known inhibitors. Finasteride is a selective inhibitor of 5α-reductase type 2, and dutasteride is a dual inhibitor of both isozymes.
The table below summarizes the available inhibitory activity data for finasteride and dutasteride against human 5α-reductase isozymes, providing a benchmark for evaluating the selectivity profile of 5α-reductase inhibitors.
| Compound | 5α-Reductase Type 1 (IC50, nM) | 5α-Reductase Type 2 (IC50, nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Selective 5α-R1 Inhibitor[1] |
| Finasteride | 360 | 69 | 5α-R2 Selective |
| Dutasteride | 7 | 6 | Dual (5α-R1 and 5α-R2) Inhibitor |
Note: IC50 values for Finasteride and Dutasteride are from a comprehensive review and are provided for comparative context.
Signaling Pathway of Androgen Synthesis and Action
The following diagram illustrates the signaling pathway leading to androgen action and the points of inhibition by 5α-reductase inhibitors.
References
Erroneous Premise Identified: ONO-3805 is a 5α-Reductase Inhibitor, Not a DGAT Inhibitor
Initial investigations have revealed a fundamental discrepancy in the requested topic. ONO-3805 is characterized in scientific literature as a non-steroidal 5α-reductase inhibitor, not a Diacylglycerol O-acyltransferase (DGAT) inhibitor. [1][2] The mechanism of this compound involves blocking the conversion of testosterone to dihydrotestosterone (DHT), a key pathway in conditions like benign prostatic hyperplasia.[1] Consequently, a direct performance comparison of this compound against established DGAT inhibitors is not scientifically valid as they belong to different drug classes and target distinct biological pathways.
This guide has been adapted to provide a meaningful comparison of this compound against established inhibitors within its own therapeutic class: 5α-reductase inhibitors. The established inhibitors chosen for this comparison are Finasteride and Dutasteride , both of which are widely used in clinical practice.
A Comparative Guide to this compound and Established 5α-Reductase Inhibitors
This guide provides a comparative analysis of the preclinical 5α-reductase inhibitor this compound against the clinically established inhibitors, Finasteride and Dutasteride. The information is intended for researchers, scientists, and drug development professionals to understand the performance characteristics of these compounds based on available data.
Data Presentation: Inhibitor Performance
The following table summarizes the available quantitative data for this compound, Finasteride, and Dutasteride, focusing on their inhibitory activity and effects on DHT levels. It is important to note that the data for this compound is preclinical and from a study on rat enzymes, which may not be directly comparable to the human clinical data for Finasteride and Dutasteride.
| Parameter | This compound | Finasteride | Dutasteride |
| Drug Class | Non-steroidal 5α-Reductase Inhibitor | Synthetic 4-azasteroid, 5α-Reductase Inhibitor | Synthetic 4-azasteroid, 5α-Reductase Inhibitor |
| Mechanism of Action | Inhibition of 5α-reductase | Selective inhibitor of 5α-reductase type II and III isoenzymes | Inhibitor of all three 5α-reductase isoenzymes (type I, II, and III) |
| Inhibitory Potency (in vitro) | Kᵢ = 3.9 x 10⁻¹¹ M (rat anterior pituitary 5α-reductase)[3] | IC₅₀ = 1 ng/mL (human prostate 5α-reductase) | IC₅₀ values are 3.9 nM for type I and 1.8 nM for type II |
| Effect on Serum DHT Levels (Human) | Data not available | ~70% reduction | Up to 98% reduction |
| Clinical Use | Preclinical research | Treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia) | Treatment of BPH |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data. Below are generalized protocols for the types of experiments cited.
In Vitro Enzyme Inhibition Assay (for this compound):
-
Enzyme Source: Homogenates of rat anterior pituitary glands are prepared.
-
Substrate: ¹⁴C-labeled testosterone is used as the substrate for the 5α-reductase enzyme.
-
Incubation: The enzyme homogenate is incubated with ¹⁴C-testosterone in the presence of varying concentrations of the inhibitor (this compound).
-
Product Measurement: The formation of labeled dihydrotestosterone (DHT) and its metabolite, 5α-androstane-3α,17β-diol, is measured.
-
Data Analysis: The inhibition constant (Kᵢ) is determined from Lineweaver-Burk plots of the enzyme kinetics.
Clinical Trials for Serum DHT Level Assessment (for Finasteride and Dutasteride):
-
Study Population: Healthy male volunteers or patients with the target condition (e.g., BPH).
-
Treatment: Subjects are administered the inhibitor (Finasteride or Dutasteride) or a placebo over a specified period.
-
Blood Sampling: Blood samples are collected at baseline and at various time points during the treatment period.
-
Hormone Analysis: Serum concentrations of testosterone and DHT are measured using validated analytical methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage reduction in serum DHT levels from baseline is calculated and compared between the treatment and placebo groups.
Mandatory Visualizations
Signaling Pathway of 5α-Reductase Inhibition
Caption: Mechanism of 5α-reductase inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: Drug development workflow for 5α-reductase inhibitors.
References
Safety Operating Guide
Navigating the Disposal of ONO-3805: A Guide to Safe and Compliant Practices
Immediate Action Advisory: A specific Safety Data Sheet (SDS) for ONO-3805, containing detailed and mandated disposal procedures, is not publicly available. The information presented here is based on general best practices for the disposal of research-grade chemical compounds. It is imperative to obtain the official SDS from the vendor of this compound and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with disposal.
The proper disposal of specialized research compounds like this compound is a critical component of laboratory safety and environmental responsibility. While specific handling protocols are contingent on the yet-to-be-sourced SDS, a conservative approach, treating the compound as hazardous waste, is the recommended course of action. This guide provides a framework for the safe management and disposal of this compound in a research setting, pending receipt of compound-specific official documentation.
General Disposal Protocol for Research Chemicals
In the absence of a specific SDS for this compound, the following general protocol should be followed. This procedure is designed to minimize risk to personnel and the environment.
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound (pure compound, solutions, contaminated labware) as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
Step 2: Containerization
-
Use a dedicated, properly sealed, and clearly labeled waste container.
-
The container must be made of a material compatible with the chemical nature of this compound and any solvents used.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible materials.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all available information on this compound and the composition of the waste.
Quantitative Data for Chemical Waste (Illustrative)
The following table provides an example of how quantitative data for chemical waste is typically presented. The specific values for this compound will be found in the official SDS.
| Waste Category | Typical Disposal Considerations | Regulatory Thresholds (Example) |
| Solid this compound Waste | Dispose of as hazardous solid chemical waste. | Varies by jurisdiction. |
| This compound in Organic Solvents | Segregate based on halogenated or non-halogenated solvents. | Varies by jurisdiction. |
| Aqueous Solutions of this compound | May require pH neutralization before disposal. | Varies by jurisdiction. |
| Contaminated Labware | Dispose of as solid hazardous waste. | N/A |
Experimental Protocols
Detailed experimental protocols that generate this compound waste should include a dedicated section on waste disposal, referencing the general procedures outlined above and any specific instructions from the forthcoming SDS.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for chemical waste disposal and a general workflow.
Caption: Decision workflow for chemical disposal.
Caption: General laboratory chemical waste workflow.
Personal protective equipment for handling ONO-3805
Disclaimer: A specific Safety Data Sheet (SDS) for ONO-3805 is not publicly available. This guide is based on general best practices for handling research chemicals of unknown toxicity and information from chemical suppliers. Always consult your institution's safety protocols and, if possible, obtain a substance-specific SDS from your supplier. This compound is intended for research use only.[1]
This compound is a non-steroidal 5α-reductase inhibitor supplied as a solid powder and is soluble in DMSO.[2][3] While it is shipped as a non-hazardous chemical, it is crucial to treat all research compounds with unknown toxicological profiles as potentially hazardous.[2]
Immediate Safety and Handling Information
Proper handling of this compound is critical to ensure the safety of laboratory personnel and the integrity of the research. The following procedures are recommended for handling this and other research chemicals with unknown hazards.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves.[4] Change the outer glove immediately upon contamination. Do not wear gloves outside the laboratory. |
| Eyes | Safety Goggles | ANSI Z87.1-compliant safety goggles are required to protect against splashes. |
| Body | Laboratory Coat | A long-sleeved, buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | N95 Respirator or Use of a Chemical Fume Hood | When handling the powder form, work in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a fit-tested N95 respirator is recommended. |
Storage and Stability:
Proper storage is essential to maintain the stability and efficacy of this compound.
| Parameter | Recommendation |
| Short-Term Storage (days to weeks) | 0 - 4 °C, dry and dark. |
| Long-Term Storage (months to years) | -20 °C, dry and dark. |
| Stock Solution Storage | 0 - 4 °C for short-term, or -20 °C for long-term. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound will minimize risk and ensure compliance with safety regulations.
Experimental Protocol: Handling this compound Powder and Preparing Solutions
-
Preparation: Before handling, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including PPE, microbalance, spatulas, and solvent (DMSO).
-
Weighing: Tare the microbalance with a weigh boat. Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Dissolving: Add the appropriate volume of DMSO to a sterile, labeled container. Transfer the weighed this compound powder to the solvent. Cap the container and vortex or sonicate until the solid is completely dissolved.
-
Cleanup: Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposable items as chemical waste.
Disposal Plan:
The disposal of this compound and associated waste must adhere to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. Do not mix with regular laboratory trash. |
| Liquid Waste (this compound in DMSO) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the empty container in the regular trash, if permitted by your institution. |
Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling a research chemical like this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
